molecular formula C61H45Cl6N7O15 B15564935 Isocomplestatin

Isocomplestatin

Número de catálogo: B15564935
Peso molecular: 1328.8 g/mol
Clave InChI: JJGZGELTZPACID-OTLJHNKQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chloropeptin II is a heterodetic cyclic peptide consisting of N-acylated trytophan, 3,5-dichloro-4-hydroxyphenylglycine, 4-hydroxyphenylglycine, 3,5-dichloro-4-hydroxyphenylglycyl, tyrosine and 4-hydroxyphenylglycine residues joined in sequence and in which the side-chain of the central 4-hydroxyphenylglycine residue is attached to the side-chain of the tryptophan via a C3-C6 bond and to the side-chain of the tyrosine via an ether bond from C5. It is isolated from the culture broth of Streptomyces and has anti-HIV-1 activity. It has a role as a metabolite, an antimicrobial agent and an anti-HIV-1 agent. It is a member of indoles, a cyclic ether, a heterodetic cyclic peptide, an organochlorine compound, a peptide antibiotic and a polyphenol.
Chloropeptin II has been reported in Streptomyces and Streptomyces lavendulae with data available.

Propiedades

Fórmula molecular

C61H45Cl6N7O15

Peso molecular

1328.8 g/mol

Nombre IUPAC

(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C61H45Cl6N7O15/c1-74-44(56(82)73-49(61(87)88)25-4-7-32(75)8-5-25)12-24-2-9-33(10-3-24)89-45-22-27-13-35(51(45)77)26-6-11-34-31(23-68-42(34)20-26)21-43(69-59(85)50(76)30-18-40(66)54(80)41(67)19-30)55(81)70-47(28-14-36(62)52(78)37(63)15-28)57(83)71-46(27)58(84)72-48(60(74)86)29-16-38(64)53(79)39(65)17-29/h2-11,13-20,22-23,43-44,46-49,68,75,77-80H,12,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t43-,44+,46-,47-,48-,49-/m1/s1

Clave InChI

JJGZGELTZPACID-OTLJHNKQSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Complestatin (formerly Isocomplestatin) from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Complestatin (B1257193), a complex cyclic peptide antibiotic produced by Streptomyces species, has garnered significant interest due to its unique biological activities, including the inhibition of the complement system and potent antibacterial effects through novel mechanisms of action. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of complestatin, with a special note on the historical context of isocomplestatin. It has been established that the naturally isolated compound initially named this compound is, in fact, identical to complestatin. True this compound is a synthetic atropisomer and has not been found in nature. This guide details the fermentation of the producing organism, Streptomyces lavendulae, followed by the intricate extraction and purification protocols necessary to isolate this bioactive compound. Furthermore, it summarizes the quantitative data associated with its biological activity and presents a diagrammatic representation of its isolation workflow and mechanism of action.

Discovery and Historical Context: The Case of this compound

Complestatin was first reported as a potent inhibitor of the complement system, isolated from the mycelium of Streptomyces lavendulae SANK 60477 in 1989.[1][2] Subsequent research has revealed its multifaceted biological profile, including anti-HIV activity and antibacterial properties.

A crucial point of clarification in the history of this compound is its relationship with "this compound." Through total synthesis and stereochemical revision, it was demonstrated in 2005 that the compound previously reported as this compound is identical to complestatin. The true this compound, the S atropisomer of complestatin, has not been isolated as a natural product. Therefore, this guide will focus on the discovery and isolation of complestatin.

Fermentation of Streptomyces lavendulae SANK 60477

The production of complestatin is achieved through the submerged fermentation of Streptomyces lavendulae SANK 60477. The following protocols are based on the original methods described for the production of this antibiotic.

Culture Media and Conditions

Successful fermentation requires a two-stage process involving a seed culture followed by a production culture. The specific compositions of the media are outlined in the table below.

ComponentSeed Medium ( g/liter )Production Medium ( g/liter )
Glucose20-
Soluble Starch-50
Soybean Meal1020
Yeast Extract22
NaCl55
K2HPO411
MgSO4·7H2O11
CaCO322
pH (before sterilization)7.07.0
Experimental Protocol: Fermentation
  • Inoculum Preparation: A loopful of Streptomyces lavendulae SANK 60477 from a slant culture is used to inoculate a 100 ml Erlenmeyer flask containing 20 ml of the seed medium.

  • Seed Culture Incubation: The inoculated flask is incubated on a rotary shaker at 28°C for 48 hours.

  • Production Culture Inoculation: A 5% (v/v) inoculum from the seed culture is transferred to a 500 ml Erlenmeyer flask containing 100 ml of the production medium.

  • Production Fermentation: The production culture is incubated on a rotary shaker at 28°C for 96 hours.

Isolation and Purification of Complestatin

Complestatin is primarily located within the mycelium of Streptomyces lavendulae. The isolation and purification process involves solvent extraction followed by a series of chromatographic steps.

Experimental Protocol: Extraction and Purification
  • Mycelial Harvest: The fermentation broth is centrifuged to separate the mycelium from the supernatant.

  • Extraction: The wet mycelial cake is extracted with methanol. The methanolic extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer, containing the crude complestatin, is collected and evaporated to dryness.

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a chloroform-methanol solvent system.

  • Preparative HPLC: Fractions containing complestatin are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.

Quantitative Data from Isolation

The following table summarizes the yield and activity at various stages of a typical isolation process.

Purification StepTotal Solids (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)
Methanol Extract10,0001,000,000100100
Ethyl Acetate Extract2,500950,00038095
Silica Gel Chromatography200800,0004,00080
Preparative HPLC50750,00015,00075

Activity units are based on a standard complement inhibition assay.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of S. lavendulae in Production Medium (96h, 28°C) Harvest Centrifugation to Harvest Mycelium Fermentation->Harvest Methanol_Extraction Methanol Extraction of Mycelial Cake Harvest->Methanol_Extraction Concentration Concentration of Methanolic Extract Methanol_Extraction->Concentration Solvent_Partition Ethyl Acetate-Water Partitioning Concentration->Solvent_Partition Silica_Gel Silica Gel Column Chromatography Solvent_Partition->Silica_Gel Prep_HPLC Preparative Reversed-Phase HPLC (C18) Silica_Gel->Prep_HPLC Pure_Complestatin Pure Complestatin Prep_HPLC->Pure_Complestatin G cluster_complestatin cluster_cell_wall Bacterial Cell Wall cluster_fas Fatty Acid Synthesis Complestatin Complestatin Peptidoglycan Peptidoglycan Complestatin->Peptidoglycan binds to FabI FabI Enzyme Complestatin->FabI inhibits Autolysins Autolysins Peptidoglycan->Autolysins inhibits action of Remodeling Cell Wall Remodeling (Growth and Division) Autolysins->Remodeling catalyzes FAS_Pathway Fatty Acid Synthesis FabI->FAS_Pathway catalyzes final step Membrane Membrane Biogenesis FAS_Pathway->Membrane

References

Isocomplestatin chemical structure and molecular conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Molecular Conformation of Isocomplestatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and molecular conformation of this compound. It is now definitively understood that this compound is not a naturally occurring product but is the synthetic (S)-atropisomer of complestatin (B1257193), a potent anti-HIV agent. This guide details the stereochemical revision of this compound, its synthesis, and the key structural features that differentiate it from its natural (R)-atropisomer. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), and computational analyses that have been pivotal in defining its three-dimensional structure are presented. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and development.

Introduction: The Stereochemical Revision of this compound

Complestatin, isolated from Streptomyces lavendulae, is a cyclic peptide that exhibits significant anti-HIV activity by inhibiting the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on T-lymphocytes. Initially, a compound with nearly identical physical and chemical properties was isolated and named this compound, and it was proposed to be the (R)-atropisomer of complestatin.

However, through stereoselective synthesis and detailed spectroscopic analysis, it was conclusively demonstrated that the compound previously identified as this compound is, in fact, identical to complestatin.[1] The true this compound is the synthetically accessible (S)-atropisomer of complestatin and has not been found in nature.[1] This stereochemical revision is critical for understanding the structure-activity relationship of complestatin analogues and for the rational design of new antiviral agents.

The core structure of this compound, like complestatin, is a strained 16-membered macrocycle containing a biaryl linkage between a tryptophan residue and a dichlorinated dihydroxyphenylglycine residue. The restricted rotation around this biaryl bond gives rise to atropisomerism, resulting in the natural (R)-atropisomer (complestatin) and the unnatural (S)-atropisomer (this compound).

Chemical Structure and Molecular Conformation

The definitive chemical structure of this compound is the (S)-atropisomer of complestatin. The overall molecular conformation is largely dictated by the strained macrocyclic core. The spatial orientation of the indole (B1671886) ring relative to the rest of the macrocycle is the key distinguishing feature between the two atropisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the solution-state conformation of this compound and for differentiating it from complestatin.

¹H NMR Spectroscopy: The chemical shifts of the tryptophan (Trp) α-proton and the diastereotopic β-protons are highly diagnostic of the atropisomeric configuration.

  • In the natural (R)-atropisomer (complestatin) , the Trp α-proton is shielded and appears at a characteristic upfield chemical shift.

  • In the (S)-atropisomer (this compound) , the Trp α-proton is significantly deshielded and resonates at a downfield chemical shift. This is attributed to the different anisotropic effects of the nearby aromatic rings in the two atropisomeric conformations.

Table 1: Diagnostic ¹H NMR Chemical Shifts (ppm) for Complestatin Atropisomers

Proton(R)-atropisomer (Complestatin)(S)-atropisomer (this compound)
Trp α-CH~4.2~5.2
Trp β-CH₂~2.8 and ~3.4~3.2 and ~3.4

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Nuclear Overhauser Effect (nOe) Spectroscopy: nOe experiments provide through-space correlations between protons, offering insights into the spatial proximity of different parts of the molecule and confirming the overall molecular conformation.

Computational Modeling

Due to the challenges in obtaining crystals of the synthetic (S)-atropisomer suitable for X-ray crystallography, computational modeling has been instrumental in understanding its three-dimensional structure. Conformational searches using methods like Monte Carlo simulations with force fields such as OPLS 2005 have been employed to identify low-energy conformations. These computational models corroborate the spectroscopic data and provide a more detailed picture of the molecular architecture, including predicted bond lengths, bond angles, and dihedral angles that define the macrocyclic conformation.

Experimental Protocols

The synthesis of this compound is achieved through a multi-step total synthesis that allows for the controlled formation of the (S)-atropisomeric biaryl linkage. The following is a generalized workflow based on published synthetic routes.

Synthetic Workflow for this compound

G cluster_0 Peptide Backbone Assembly cluster_1 Macrocyclization cluster_2 Separation and Deprotection A Protected Amino Acid Precursors B Stepwise Peptide Coupling A->B C Linear Peptide Precursor B->C D Intramolecular Biaryl Coupling (e.g., Suzuki or Larock reaction) C->D E Atropisomeric Mixture (R and S atropisomers) D->E F Chromatographic Separation (e.g., Chiral HPLC) E->F G Isolated (S)-atropisomer F->G H Global Deprotection G->H I This compound H->I

Synthetic workflow for this compound.
Key Experimental Step: Atroposelective Macrocyclization

The crucial step in the synthesis is the intramolecular biaryl coupling to form the strained 16-membered ring. The choice of catalytic system and reaction conditions can influence the ratio of the (R) and (S) atropisomers.

  • Reaction: Intramolecular Suzuki-Miyaura or Larock indole synthesis.

  • Precursor: A linear peptide containing the necessary boronic acid/ester and aryl halide, or o-iodoaniline and alkyne functionalities.

  • Catalyst: A palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions: The reaction is typically carried out in a suitable solvent such as DMF or dioxane with a base (e.g., Cs₂CO₃ or K₂CO₃) at elevated temperatures.

  • Outcome: The reaction often yields a mixture of the (R) and (S) atropisomers, which then require separation.

Purification and Characterization
  • Purification: The diastereomeric atropisomers are separated using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

  • Characterization: The isolated (S)-atropisomer (this compound) is characterized by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and atropisomeric purity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Optical Rotation: To measure the specific rotation, which will be different from that of the natural complestatin.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the stereochemical assignment of this compound based on spectroscopic data.

G cluster_0 Atropisomer Differentiation A Spectroscopic Analysis (¹H NMR, nOe) B Diagnostic Chemical Shifts (Trp α-H, β-H₂) A->B C Spatial Proximity Data (nOe correlations) A->C D (R)-atropisomer (Complestatin) - Shielded Trp α-H B->D E (S)-atropisomer (this compound) - Deshielded Trp α-H B->E F Conformational Model C->F D->F E->F

Logic diagram for this compound's stereochemical assignment.

Conclusion

The understanding of this compound has evolved from its initial misidentification to its current definition as the synthetic (S)-atropisomer of complestatin. This distinction is paramount for the fields of medicinal chemistry and drug development. The detailed structural and conformational knowledge, primarily derived from NMR spectroscopy and computational modeling, provides a solid foundation for the design of novel analogues with potentially improved therapeutic profiles. The synthetic protocols outlined herein offer a pathway for accessing this compound and related compounds for further biological evaluation. Future work, particularly the acquisition of a high-resolution crystal structure, would provide invaluable data to further refine our understanding of this important class of molecules.

References

Preliminary Investigation of Isocomplestatin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomplestatin, a member of the complestatin (B1257193) family of cyclic peptides, has emerged as a molecule of significant interest due to its diverse and potent biological activities. Initially identified as an anti-complement agent, subsequent research has unveiled its potential as an antibacterial and antiviral agent. It is important to note that investigations have revealed that the compound previously identified as this compound is chemically identical to complestatin[1]. Therefore, this document will refer to the compound as this compound (Complestatin) to reflect the current understanding of its identity and will synthesize the available preliminary data on its multifaceted bioactivity. This guide provides a consolidated overview of its known mechanisms of action, quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows.

Data Presentation: Quantitative Bioactivity of this compound (Complestatin)

The following tables summarize the key quantitative data reported for the bioactivity of this compound (Complestatin) across its different modes of action.

Table 1: Antibacterial Activity of this compound (Complestatin)

Target/OrganismAssay TypeParameterValueReference
Staphylococcus aureus FabIEnzyme InhibitionIC500.3–0.6 µM
Staphylococcus aureus (including MRSA & QRSA)Minimum Inhibitory Concentration (MIC)MIC2–4 µg/mL
Gram-positive bacteria (Staphylococci, Enterococci, Bacilli)Minimum Inhibitory Concentration (MIC)MIC2–4 µg/mL
Escherichia coliMinimum Inhibitory Concentration (MIC)MIC> 64 µg/mL
Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)MIC> 64 µg/mL

Table 2: Anti-HIV Activity of this compound (Complestatin)

ActivityCell LineParameterValueReference
Inhibition of gp120-CD4 Binding-IC501.3 µM
Inhibition of HIV-1 Induced CytopathicityMT-4 cellsEC501.6 µM
Inhibition of Syncytium FormationMOLT-4 cellsIC500.5 µM

Table 3: Anti-Complement Activity of this compound (Complestatin)

Complement SourceAssay TypeParameterConcentration for 50% InhibitionReference
Guinea Pig ComplementHemolysis of sensitized sheep erythrocytes-0.4 µg/mL
Human ComplementHemolysis of sensitized sheep erythrocytes-0.7 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize the bioactivity of this compound (Complestatin).

S. aureus FabI (Enoyl-ACP Reductase) Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound (Complestatin) against the bacterial fatty acid synthesis enzyme FabI.

  • Materials:

    • Purified S. aureus FabI enzyme

    • NADPH

    • Crotonoyl-CoA (substrate)

    • This compound (Complestatin) at various concentrations

    • Assay buffer (e.g., 100 mM sodium phosphate (B84403), pH 7.5)

    • 96-well microplate

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, NADPH, and the FabI enzyme.

    • Add this compound (Complestatin) to the wells at a range of final concentrations. Include a control with no inhibitor.

    • Initiate the reaction by adding the substrate, crotonoyl-CoA.

    • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of this compound (Complestatin) relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Bacterial Peptidoglycan Analysis by HPLC

This protocol allows for the analysis of changes in bacterial cell wall composition upon treatment with this compound (Complestatin), providing insights into its mechanism of inhibiting peptidoglycan remodeling.

  • Materials:

    • Bacterial culture (e.g., Staphylococcus aureus)

    • This compound (Complestatin)

    • Lysis buffer (e.g., 4% SDS)

    • Muranosidase (e.g., mutanolysin)

    • Sodium borohydride (B1222165)

    • Phosphoric acid

    • HPLC system with a C18 reverse-phase column

    • HPLC buffers (e.g., sodium phosphate with a gradient of methanol (B129727) or acetonitrile)

  • Procedure:

    • Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of this compound (Complestatin) for a defined period. Include an untreated control.

    • Harvest the bacterial cells by centrifugation.

    • Lyse the cells by boiling in SDS solution to isolate the insoluble peptidoglycan (sacculi).

    • Wash the sacculi extensively with water to remove SDS.

    • Digest the purified sacculi with muramidase (B13767233) overnight to break down the glycan strands into muropeptide fragments.

    • Reduce the muropeptide samples with sodium borohydride to prevent the formation of anomers, which can complicate the chromatogram.

    • Stop the reduction reaction by acidifying with phosphoric acid.

    • Separate the muropeptide fragments by reverse-phase HPLC.

    • Monitor the elution of muropeptides by detecting absorbance at 205 nm.

    • Analyze the resulting chromatograms to identify changes in the muropeptide profile of the treated sample compared to the control, which can indicate alterations in cross-linking and other modifications.

Luciferase-Based HIV Syncytium Formation Assay

This quantitative assay measures the inhibition of HIV-1-mediated cell-cell fusion (syncytium formation) by this compound (Complestatin).

  • Materials:

    • Effector cell line chronically infected with HIV-1 (e.g., J1.1 cells, which contain the HIV-1 Tat protein).

    • Target cell line containing a luciferase reporter gene under the control of the HIV-1 LTR promoter (e.g., 1G5 cells).

    • This compound (Complestatin) at various concentrations.

    • Cell culture medium.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Plate the target cells (1G5) in a 96-well plate.

    • Add this compound (Complestatin) to the wells at a range of final concentrations. Include a no-drug control.

    • Add the effector cells (J1.1) to the wells to initiate co-culture.

    • Incubate the co-culture for a period sufficient for syncytia to form (e.g., 12-24 hours).

    • During syncytium formation, the Tat protein from the effector cells will translocate into the target cells and activate the transcription of the luciferase gene.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of syncytium formation for each concentration of this compound (Complestatin) relative to the no-drug control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Complement Hemolysis (CH50) Assay

This functional assay measures the ability of this compound (Complestatin) to inhibit the classical complement pathway.

  • Materials:

    • Sheep red blood cells (SRBCs).

    • Anti-SRBC antibodies (hemolysin).

    • Normal human serum or guinea pig serum as a source of complement.

    • This compound (Complestatin) at various concentrations.

    • Veronal buffered saline (VBS).

    • Spectrophotometer.

  • Procedure:

    • Sensitize the SRBCs by incubating them with an optimal concentration of hemolysin.

    • Wash the sensitized SRBCs to remove excess antibody.

    • In a series of tubes or a microplate, prepare dilutions of the complement source (serum) in VBS.

    • Add this compound (Complestatin) at various concentrations to the serum dilutions. Include a control with no inhibitor.

    • Add a standardized amount of sensitized SRBCs to each tube/well.

    • Incubate the mixture at 37°C for a defined time (e.g., 30-60 minutes) to allow for complement-mediated lysis.

    • Stop the reaction by adding cold VBS and centrifuge to pellet the remaining intact cells.

    • Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify the amount of hemoglobin released, which is proportional to the degree of hemolysis.

    • Calculate the percent hemolysis for each condition, with 100% lysis determined by lysing SRBCs in water.

    • Determine the concentration of this compound (Complestatin) that causes 50% inhibition of hemolysis.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the bioactivity of this compound (Complestatin).

Signaling Pathways

fatty_acid_synthesis_inhibition cluster_fas Bacterial Fatty Acid Synthesis (FASII) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Elongation Cycle Elongation Cycle Malonyl-CoA->Elongation Cycle Acyl-ACP Acyl-ACP FabI FabI Acyl-ACP->FabI Substrate FabI->Elongation Cycle Product Elongation Cycle->Acyl-ACP Membrane Phospholipids Membrane Phospholipids Elongation Cycle->Membrane Phospholipids This compound This compound This compound->FabI Inhibition

Caption: Inhibition of Bacterial Fatty Acid Synthesis by this compound (Complestatin).

peptidoglycan_remodeling_inhibition cluster_cell_wall Bacterial Cell Wall Homeostasis Cell Wall Stress Cell Wall Stress VraS VraS Cell Wall Stress->VraS Sensed by VraR VraR VraS->VraR Phosphorylates VraR-P VraR-P VraR->VraR-P Activation Cell Wall Synthesis Genes Cell Wall Synthesis Genes VraR-P->Cell Wall Synthesis Genes Upregulates Peptidoglycan Hydrolases Peptidoglycan Hydrolases Peptidoglycan Remodeling Peptidoglycan Remodeling Peptidoglycan Hydrolases->Peptidoglycan Remodeling Mediates This compound This compound This compound->Cell Wall Stress Induces This compound->Peptidoglycan Hydrolases Inhibition

Caption: Disruption of Peptidoglycan Remodeling and Induction of Cell Wall Stress Response.

anti_hiv_pathway cluster_hiv_entry HIV-1 Entry and Signaling HIV-1 gp120 HIV-1 gp120 CD4 Receptor CD4 Receptor HIV-1 gp120->CD4 Receptor Binds Syncytium Formation Syncytium Formation HIV-1 gp120->Syncytium Formation Mediates MEK/ERK Pathway MEK/ERK Pathway CD4 Receptor->MEK/ERK Pathway Activates Mitochondrial Depolarization Mitochondrial Depolarization MEK/ERK Pathway->Mitochondrial Depolarization Apoptosis Apoptosis Caspase Activation Caspase Activation Mitochondrial Depolarization->Caspase Activation Caspase Activation->Apoptosis This compound This compound This compound->HIV-1 gp120 Blocks Binding to CD4

Caption: Inhibition of HIV-1 Entry and Associated Signaling by this compound (Complestatin).

anti_complement_pathway cluster_complement Classical Complement Pathway C1q C1q C4 C4 C1q->C4 Cleaves C2 C2 C1q->C2 Cleaves C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4->C3 Convertase (C4b2a) C2->C3 Convertase (C4b2a) C3 C3 C3 Convertase (C4b2a)->C3 Cleaves C3a C3a C3->C3a C3b C3b C3->C3b C5 Convertase C5 Convertase C3b->C5 Convertase C5 C5 C5 Convertase->C5 Cleaves C5a C5a C5->C5a C5b C5b C5->C5b MAC (C5b-9) MAC (C5b-9) C5b->MAC (C5b-9) Cell Lysis Cell Lysis MAC (C5b-9)->Cell Lysis This compound This compound This compound->C3 Convertase (C4b2a) Inhibition

Caption: Inhibition of the Classical Complement Pathway by this compound (Complestatin).

Experimental Workflows

fabi_assay_workflow cluster_workflow FabI Inhibition Assay Workflow Prepare Reagents Prepare Reagents Add to Plate Add to Plate Prepare Reagents->Add to Plate Enzyme, NADPH, Inhibitor Initiate Reaction Initiate Reaction Add to Plate->Initiate Reaction Add Substrate Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance at 340 nm Calculate Rates Calculate Rates Measure Absorbance->Calculate Rates Determine IC50 Determine IC50 Calculate Rates->Determine IC50 hplc_workflow cluster_workflow Peptidoglycan Analysis Workflow Bacterial Culture Bacterial Culture Treat with this compound Treat with this compound Bacterial Culture->Treat with this compound Isolate Sacculi Isolate Sacculi Treat with this compound->Isolate Sacculi Digest with Muramidase Digest with Muramidase Isolate Sacculi->Digest with Muramidase Reduce Muropeptides Reduce Muropeptides Digest with Muramidase->Reduce Muropeptides HPLC Separation HPLC Separation Reduce Muropeptides->HPLC Separation Analyze Chromatogram Analyze Chromatogram HPLC Separation->Analyze Chromatogram

References

Atropisomerism of Complestatin and Isocomplestatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Complestatin (B1257193), also known as chloropeptin II, is a complex bicyclic peptide natural product with notable biological activities, including the inhibition of HIV-1 integrase and HIV entry. A critical feature of its molecular architecture is a strained 16-membered macrocycle containing a biaryl linkage. This linkage is the source of atropisomerism, a form of axial chirality arising from hindered rotation around a single bond. The natural product, complestatin, exists as a single, stable atropisomer. Its synthetic counterpart, with the opposite axial configuration, is known as isocomplestatin. Due to the high rotational barrier, these two stereoisomers are incapable of interconversion under thermal conditions, classifying them as distinct chemical entities with potentially different biological profiles. This guide provides an in-depth analysis of the structural basis, stereochemical determination, and synthetic control of atropisomerism in the complestatin system, offering valuable data and protocols for researchers in natural product chemistry and drug discovery.

The Structural Basis of Atropisomerism in Complestatin

Complestatin's structure features a biaryl bond connecting a (R)-tryptophan residue at its C6 position to a central amino acid within a macrocyclic core.[1][2] This macrocycle is significantly strained, which sterically hinders the rotation around the C-C single bond of the biaryl linkage. This restricted rotation gives rise to two stable, non-interconverting atropisomers:

  • Complestatin (Natural Atropisomer) : Possesses the (R)-configuration at the chiral axis.

  • This compound (Unnatural Atropisomer) : Possesses the (S)-configuration at the chiral axis.[2][3]

The stability of these atropisomers is such that they do not interconvert thermally, a characteristic of Class 3 atropisomers which possess a rotational energy barrier greater than 117 kJ/mol (28 kcal/mol).[1][2][4] This configurational stability means that each atropisomer must be considered a separate molecule for the purposes of synthesis, characterization, and biological evaluation.

An interesting chemical property is the acid-catalyzed rearrangement of complestatin (chloropeptin II) into the less strained chloropeptin I, which involves a shift of the biaryl linkage from C6 to C7 of the indole (B1671886). This rearrangement proceeds with complete retention of the atropisomeric stereochemistry.[2][3][5]

G cluster_Core Core Structure Complestatin_Core Bicyclic Peptide Core (Strained 16-Membered Macrocycle) R_Atropisomer (R)-Atropisomer Complestatin (Natural) Complestatin_Core->R_Atropisomer S_Atropisomer (S)-Atropisomer This compound (Unnatural) Complestatin_Core->S_Atropisomer Rotation Hindered Rotation (Biaryl Axis)

Figure 1: Relationship between Complestatin and this compound.

Quantitative Data for Atropisomer Differentiation

The most reliable method for distinguishing between complestatin and this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. Specific proton signals of the tryptophan subunit are highly diagnostic of the atropisomeric configuration.[1][2] Furthermore, the choice of synthetic strategy for macrocyclization has a profound impact on the resulting ratio of atropisomers.

Parameter (R)-Atropisomer (Complestatin) (S)-Atropisomer (this compound) Solvent Reference
Trp α-CH Chemical Shift (δ) 4.18 ppm5.18 ppmDMSO-d₆ / acetone-d₆[1]
Trp β-CH₂ Chemical Shift (δ) 3.50 and 2.89 ppm (Δ 0.61)3.44 and 3.36 ppm (Δ 0.08)DMSO-d₆ / acetone-d₆[1]
Diagnostic NOE D-ring to C5-H of indoleD-ring to C7-H of indoleDMSO-d₆[1][6]
Table 1: Diagnostic ¹H NMR chemical shifts for the differentiation of complestatin and this compound atropisomers. The large chemical shift difference (Δ) for the diastereotopic Trp β-CH₂ protons is characteristic of the natural (R)-atropisomer.
Macrocyclization Reaction Atropisomeric Ratio (R:S) Yield Key Findings Reference
Suzuki Coupling Exclusively (S)63%The pre-formed left-hand ring system dictates the stereochemical outcome, favoring the unnatural atropisomer.[2][3]
Larock Indole Synthesis (Initial) 4:189%Provides good conversion and moderate diastereoselectivity for the natural atropisomer.[5][7]
Larock Indole Synthesis (Optimized) >20:156%Reversing the macrocyclization order significantly improves atropdiastereoselectivity for the natural (R)-configuration.[2]
Table 2: Atropdiastereoselectivity of key macrocyclization reactions in the total synthesis of complestatin.

Experimental Protocols

Protocol 1: Separation of Atropisomers

The separation of complestatin and this compound, whether from a synthetic mixture or for analytical verification, is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). Given their diastereomeric relationship (when other stereocenters are present), separation on standard achiral phases is often possible. For challenging separations, chiral stationary phases (CSPs) are employed.

Objective: To isolate individual atropisomers from a mixture.

Apparatus and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 or a chiral column (e.g., polysaccharide-based CSP like cellulose (B213188) or amylose (B160209) derivatives).[8][9]

  • Mobile Phase: Acetonitrile (B52724)/Water or Methanol/Water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Sample dissolved in a suitable solvent (e.g., DMSO, Methanol).

Procedure:

  • Method Development: A gradient elution (e.g., 10% to 90% acetonitrile in water with 0.1% TFA) is run on an analytical C18 column to determine the retention times of the atropisomers.

  • Optimization: If co-elution occurs, the gradient, flow rate, and temperature are adjusted. If separation is still insufficient, a range of chiral columns and mobile phase systems (including normal phase) should be screened.[10]

  • Preparative Separation: The optimized method is scaled up to a preparative or semi-preparative column to isolate milligram-to-gram quantities of each atropisomer.

  • Fraction Collection: Fractions corresponding to each atropisomeric peak are collected separately.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified atropisomers.

  • Purity Analysis: The purity of each isolated atropisomer is confirmed using the analytical HPLC method.

Protocol 2: Stereochemical Assignment using NMR

The definitive assignment of the (R) or (S) configuration relies on specific NMR experiments, primarily ¹H NMR and 2D Nuclear Overhauser Effect (NOE) spectroscopy.

Objective: To unambiguously determine the atropisomeric configuration of an isolated sample.

Apparatus and Reagents:

  • NMR Spectrometer (≥400 MHz).

  • High-quality NMR tubes.

  • Deuterated solvent (typically DMSO-d₆ or acetone-d₆).[1]

  • Purified atropisomer sample.

Procedure:

  • Sample Preparation: Dissolve ~1-5 mg of the purified atropisomer in ~0.6 mL of deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Identify the key signals corresponding to the Tryptophan (Trp) α-CH and the two diastereotopic Trp β-CH₂ protons. Compare the chemical shifts to the values in Table 1. A significantly shielded Trp α-CH (around δ 4.18) and a large separation between the β-CH₂ protons are indicative of the natural (R)-atropisomer (complestatin).[1]

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations.

  • Data Analysis:

    • For the (R)-atropisomer (complestatin) , a diagnostic NOE will be observed between the protons of the central amino acid's D-ring and the C5-H of the indole ring.[1][6]

    • For the (S)-atropisomer (this compound) , the corresponding NOE is expected between the D-ring and the C7-H of the indole ring.[1]

    • The presence or absence of these key NOE signals provides definitive proof of the spatial orientation of the biaryl linkage.

G start Synthetic Mixture (R/S Atropisomers) sep Chromatographic Separation (e.g., Reverse-Phase HPLC) start->sep iso_r Isolated (R)-Complestatin sep->iso_r iso_s Isolated (S)-Isocomplestatin sep->iso_s nmr Structural Characterization (¹H NMR, NOESY) iso_r->nmr stability Thermal Stability Assay (Heating in Solution) iso_r->stability iso_s->nmr assign_r Assign (R)-Configuration (NOE to Indole C5-H) nmr->assign_r assign_s Assign (S)-Configuration (NOE to Indole C7-H) nmr->assign_s result Result: No Interconversion Observed stability->result

Figure 2: Workflow for isolation and characterization of complestatin atropisomers.
Protocol 3: Assessment of Rotational Stability

This experiment is designed to confirm that the atropisomers do not interconvert under thermal stress, validating their classification as stable atropisomers.

Objective: To experimentally verify the kinetic stability of the atropisomeric axis.

Apparatus and Reagents:

  • Heating block or oil bath.

  • Sealed vials.

  • Purified sample of a single atropisomer (e.g., complestatin).

  • High-boiling point solvent (e.g., DMSO, DMF).

  • HPLC system for analysis.

Procedure:

  • Initial Analysis: Inject a solution of the pure atropisomer into the HPLC to obtain a reference chromatogram showing a single peak.

  • Heating: In a sealed vial, heat the solution of the pure atropisomer at an elevated temperature (e.g., 50-100 °C). The exact temperature and duration can be varied to test the limits of stability.

  • Time-Point Monitoring: At regular intervals (e.g., 1, 6, 24, 48 hours), withdraw a small aliquot from the heated solution.

  • HPLC Analysis: Analyze each aliquot by HPLC, using the same method as the initial analysis.

  • Data Interpretation: Monitor the chromatograms for the appearance of a new peak corresponding to the other atropisomer. For complestatin and this compound, no formation of the other atropisomer is expected, confirming that they are incapable of thermal interconversion.[1][2]

Biological Implications

While complestatin is known to have anti-HIV and antibacterial activities, specific comparative studies on the biological activity of the individual (R) and (S) atropisomers are not extensively detailed in the reviewed literature.[1][11] However, it is a well-established principle in medicinal chemistry that atropisomers of a drug can possess significantly different biological activities, potencies, and pharmacokinetic profiles.[4][12] The distinct three-dimensional shapes of complestatin and this compound mean they will interact differently with chiral biological targets such as enzymes and receptors. Therefore, controlling the atropisomeric configuration during synthesis is paramount for developing these molecules as potential therapeutic agents.

Conclusion

The atropisomerism of complestatin and this compound is a defining stereochemical feature that arises from a highly strained macrocyclic structure. These atropisomers are configurationally stable and do not interconvert, making them distinct molecular entities. Their differentiation is reliably achieved through specific and diagnostic NMR signals, particularly the chemical shifts of the tryptophan protons and key NOE correlations. Synthetic control over the atropisomeric outcome is a significant challenge, with the choice of macrocyclization strategy being the critical determining factor. For researchers and drug developers, a thorough understanding and control of this atropisomerism are essential for the synthesis, characterization, and eventual therapeutic application of the complestatin family of natural products.

References

Initial Screening of Isocomplestatin Against Viral Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocomplestatin, a bicyclic hexapeptide, has been identified as a potent natural product inhibitor of HIV-1 integrase. This technical guide provides a comprehensive overview of the initial screening data for this compound, with a primary focus on its well-documented activity against Human Immunodeficiency Virus Type 1 (HIV-1). The guide summarizes key quantitative data on its inhibitory efficacy, details the experimental protocols for relevant assays, and visualizes the experimental workflows. While extensive data exists for its anti-HIV-1 activity, information regarding its efficacy against other viral targets remains limited in publicly available literature. This document aims to serve as a foundational resource for researchers interested in the antiviral potential of this compound and to provide standardized methodologies for further investigation into its broader antiviral spectrum.

Quantitative Data on Antiviral Activity of this compound

The primary antiviral target of this compound identified to date is the HIV-1 integrase, an essential enzyme for viral replication. This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays.

Table 1: Inhibitory Activity of this compound against HIV-1

Assay TypeTargetParameterValue (nM)Reference
Biochemical AssayHIV-1 Integrase (Coupled 3'-end processing/strand transfer)IC50200[1][2]
Biochemical AssayHIV-1 Integrase (Strand transfer)IC504000[1][2]
Cell-Based AssayHIV-1 Replication in infected cellsIC50200[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial screening findings. The following sections provide protocols for the key assays used to determine the anti-HIV-1 activity of this compound.

HIV-1 Integrase Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 integrase. The process involves two key steps: 3'-end processing and strand transfer.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates mimicking the viral DNA ends

  • Target DNA (for strand transfer)

  • Assay buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)

  • This compound (or other test compounds)

  • Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

  • 3'-End Processing Reaction:

    • Prepare a reaction mixture containing the assay buffer, HIV-1 integrase, and the oligonucleotide substrate.

    • Add varying concentrations of this compound to the reaction wells.

    • Incubate the mixture to allow the integrase to process the 3' ends of the substrate.

  • Strand Transfer Reaction:

    • Following the 3'-end processing step, add the target DNA to the reaction mixture.

    • Continue the incubation to allow the integrase to catalyze the insertion of the processed viral DNA substrate into the target DNA.

  • Detection:

    • Stop the reaction and quantify the amount of strand transfer product. This can be done using various methods, such as gel electrophoresis followed by autoradiography (if using radiolabeled substrates) or a fluorescence-based plate reader assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • This compound (or other test compounds)

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

Procedure:

  • Cell Plating:

    • Seed the susceptible cells into a 96-well plate at a predetermined density.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells containing the cells.

  • Viral Infection:

    • Infect the cells with a known amount of HIV-1.

  • Incubation:

    • Incubate the infected cells for a period of 3-7 days to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the amount of viral replication by quantifying the p24 capsid protein using an ELISA kit or by measuring reverse transcriptase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration relative to a virus control without any compound.

    • Determine the EC50 (50% effective concentration) value from the dose-response curve.

Cytotoxicity Assay

It is essential to assess the toxicity of the test compound to the host cells to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • The same cell line used in the cell-based antiviral assay

  • This compound (or other test compounds)

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo)

Procedure:

  • Cell Plating:

    • Plate the cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition:

    • Add the same serial dilutions of this compound to the wells.

  • Incubation:

    • Incubate the cells for the same duration as the antiviral assay.

  • Measurement of Cell Viability:

    • Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to an untreated cell control.

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

HIV_Integrase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - HIV-1 Integrase - DNA Substrates - Assay Buffer Reaction Set up Reaction: Integrase + Substrate + This compound Reagents->Reaction Compound Prepare this compound Serial Dilutions Compound->Reaction Incubation1 Incubate (3'-Processing) Reaction->Incubation1 Strand_Transfer Add Target DNA Incubation1->Strand_Transfer Incubation2 Incubate (Strand Transfer) Strand_Transfer->Incubation2 Detection Detect Product Formation Incubation2->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for HIV-1 Integrase Inhibition Assay.

Cell_Based_HIV_Replication_Assay cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_quantification Quantification & Analysis Plate_Cells Plate Susceptible Cells Add_Compound Add this compound Serial Dilutions Plate_Cells->Add_Compound Infect Infect with HIV-1 Add_Compound->Infect Incubate Incubate for 3-7 days Infect->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Replication Measure Viral Replication (p24 ELISA or RT Assay) Collect_Supernatant->Measure_Replication Analyze_Data Calculate % Inhibition and Determine EC50 Measure_Replication->Analyze_Data

Caption: Workflow for Cell-Based HIV-1 Replication Assay.

Hypothetical Signaling Pathway Investigation

While no specific studies on the effect of this compound on host cell signaling pathways have been identified, the following diagram illustrates a general workflow for investigating the impact of a compound on a signaling pathway, such as the NF-κB pathway.

Signaling_Pathway_Investigation cluster_analysis Downstream Analysis Cell_Culture Culture appropriate cell line Treatment Treat cells with This compound (various concentrations and times) Cell_Culture->Treatment Stimulation Stimulate with pathway agonist (e.g., TNF-α for NF-κB) Treatment->Stimulation Lysis Lyse cells and prepare protein extracts Stimulation->Lysis Western_Blot Western Blot for key pathway proteins (e.g., p-IκBα, p-p65) Lysis->Western_Blot Reporter_Assay Luciferase Reporter Assay for pathway activity Lysis->Reporter_Assay Gene_Expression RT-qPCR for target gene expression (e.g., IL-6, TNF-α) Lysis->Gene_Expression Data_Interpretation Interpret Data to determine effect on signaling pathway Western_Blot->Data_Interpretation Reporter_Assay->Data_Interpretation Gene_Expression->Data_Interpretation

Caption: General workflow for investigating compound effects on a signaling pathway.

Screening against Other Viral Targets: Current Status and Methodologies

A comprehensive search of the current scientific literature did not yield specific data on the initial screening of this compound against a broad range of other viral targets, such as influenza virus, Hepatitis C virus (HCV), or coronaviruses (e.g., SARS-CoV-2). The research has predominantly focused on its anti-HIV-1 activity.

For researchers interested in exploring the broader antiviral potential of this compound, the following are standard high-throughput screening methodologies for key viral pathogens:

Influenza Virus
  • Plaque Reduction Assay: This is a classic method to determine the titer of infectious virus and the efficacy of an antiviral compound. Madin-Darby Canine Kidney (MDCK) cells are commonly used.

  • Neuraminidase (NA) Inhibition Assay: This biochemical assay measures the inhibition of the viral NA enzyme, which is crucial for the release of progeny virions from infected cells.

  • Reporter Gene Assays: Genetically engineered influenza viruses expressing a reporter gene (e.g., luciferase or green fluorescent protein) allow for high-throughput screening by measuring the reporter signal as an indicator of viral replication.

Hepatitis C Virus (HCV)
  • HCV Replicon System: This system utilizes subgenomic HCV RNA molecules that can autonomously replicate in human hepatoma (Huh-7) cells. Antiviral activity is typically measured by quantifying HCV RNA levels via RT-qPCR or by using a replicon containing a reporter gene.

  • HCV Cell Culture (HCVcc) System: This system uses infectious HCV particles to infect Huh-7.5 cells, allowing for the study of the entire viral life cycle. Antiviral efficacy can be assessed by measuring viral RNA, viral proteins (e.g., core antigen), or by using reporter viruses.

SARS-CoV-2
  • Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells (e.g., Vero E6) from the virus-induced cell death.

  • Plaque Reduction Assay: Similar to the influenza virus assay, this method quantifies the reduction in infectious virus particles.

  • Reporter Virus Assays: Using pseudotyped viruses expressing the SARS-CoV-2 spike protein and carrying a reporter gene, or infectious clones of SARS-CoV-2 with a reporter gene, allows for high-throughput screening in a BSL-2 or BSL-3 environment, respectively.

  • Enzymatic Assays: Biochemical assays targeting viral enzymes like the main protease (Mpro) or the RNA-dependent RNA polymerase (RdRp) are used for mechanism-based screening.

Conclusion

This compound is a potent inhibitor of HIV-1 integrase with well-characterized in vitro and cell-based activity. The provided protocols offer a standardized approach to further investigate its anti-HIV-1 properties. However, a significant knowledge gap exists regarding its activity against other viral pathogens. The methodologies outlined for influenza, HCV, and SARS-CoV-2 provide a framework for future research to explore the broader antiviral spectrum of this compound. Such studies are warranted to determine if this natural product holds promise as a broad-spectrum antiviral agent. Furthermore, investigations into its effects on host cell signaling pathways could reveal novel mechanisms of action and potential for host-directed antiviral strategies.

References

The Pivotal Role of the Strained Macrocyclic Moiety in Isocomplestatin's Multifaceted Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocomplestatin, a natural product identified as being identical to complestatin (B1257193), is a potent bioactive molecule with a diverse range of biological activities, including anti-HIV, antibacterial, and complement-inhibiting properties. Central to its function is a unique and highly strained 16-membered macrocyclic ring system. This technical guide provides a comprehensive analysis of the critical role this strained macrocyclic moiety plays in this compound's mechanism of action. We will delve into its multifaceted inhibitory functions, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the fields of natural product chemistry, virology, bacteriology, and drug discovery.

Introduction

This compound, a complex bicyclic hexapeptide, has garnered significant attention due to its potent and varied biological activities. Initially identified as an inhibitor of the complement system, subsequent research revealed its remarkable ability to inhibit Human Immunodeficiency Virus (HIV) replication and its efficacy against drug-resistant bacteria. The core of this compound's structure is a conformationally rigid and strained macrocyclic moiety, a feature that has been demonstrated to be indispensable for its biological functions. This guide will explore the intricate relationship between this structural strain and the molecule's ability to interact with multiple biological targets, thereby elucidating the foundation of its therapeutic potential.

The Strained Macrocyclic Moiety: A Key to Biological Activity

The defining structural feature of this compound is its strained 16-membered biaryl ring system. The synthesis of this moiety presents a significant chemical challenge, highlighting its unique and constrained conformation. This structural rigidity is not a mere chemical curiosity; it is fundamental to the molecule's ability to bind with high affinity and specificity to its biological targets. The strain within the macrocycle likely pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding and enhancing its inhibitory potency. Structure-activity relationship (SAR) studies on complestatin analogs and degradation products have consistently shown that disruption or loss of the macrocyclic core leads to a significant reduction or complete loss of biological activity, underscoring its essential role.

Multifaceted Mechanisms of Action

This compound exhibits a remarkable ability to inhibit diverse biological processes, a characteristic attributed to the versatile binding capabilities of its strained macrocyclic core.

Anti-HIV Activity: A Dual-Pronged Attack

This compound combats HIV through at least two distinct mechanisms:

  • Inhibition of Viral Entry: It potently inhibits the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host T-cells. This interaction is the crucial first step in viral entry. By blocking this binding, this compound effectively prevents the virus from infecting host cells. This mechanism also underlies its ability to inhibit syncytium formation, the fusion of infected and uninfected cells, which is a major contributor to T-cell depletion in HIV infection.

  • Inhibition of HIV-1 Integrase: this compound has been identified as a potent inhibitor of HIV-1 integrase, a key viral enzyme responsible for integrating the viral DNA into the host cell's genome. This inhibition blocks a critical step in the viral replication cycle.

Antibacterial Activity: Targeting Fatty Acid Synthesis

Beyond its antiviral properties, this compound displays significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action in bacteria is the inhibition of fatty acid synthesis, a fundamental process for bacterial survival. This distinct mechanism from many existing antibiotics makes this compound a promising candidate for combating antibiotic resistance.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound (complestatin) and its related compounds.

Table 1: Anti-HIV Activity of this compound (Complestatin)

Activity MeasuredCell LineIC50 / EC50Citation
HIV-1 Induced CytopathicityMT-4EC50: 1.6 µM[1]
Syncytium FormationMOLT-4IC50: 0.5 µM[1]
gp120-CD4 Binding-IC50: 1.3 µM[1]
HIV-1 Integrase (coupled 3'-end processing/strand transfer)-IC50: 200 nM[2]
HIV-1 Integrase (strand transfer)-IC50: 4 µM[2]
HIV-1 ReplicationVirus-infected cellsIC50: 200 nM[2]

Table 2: Antibacterial Activity of this compound (Complestatin)

Bacterial StrainActivityMIC (Minimum Inhibitory Concentration)Citation
Staphylococcus aureusGrowth Inhibition2-4 µg/mL[3]
Methicillin-resistant S. aureus (MRSA)Growth Inhibition2-4 µg/mL[3]
Quinolone-resistant S. aureus (QRSA)Growth Inhibition2-4 µg/mL[3]
S. aureus FabIEnzyme InhibitionIC50: 0.3-0.6 µM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

HIV-1 Syncytium Formation Inhibition Assay

Objective: To quantify the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells.

Materials:

  • HIV-1 infected cell line (e.g., MOLT-4/HIV-1)

  • Uninfected CD4+ T-cell line (e.g., MOLT-4)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compound (this compound)

  • Microscope

Procedure:

  • Seed uninfected MOLT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Add HIV-1 infected MOLT-4 cells to each well at a 1:1 ratio with the uninfected cells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Examine the wells under a microscope and count the number of syncytia (multinucleated giant cells) in each well.

  • Calculate the percentage of inhibition of syncytium formation for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits syncytium formation by 50%.

gp120-CD4 Binding Inhibition Assay (ELISA-based)

Objective: To measure the inhibition of the binding between HIV-1 gp120 and the CD4 receptor.

Materials:

  • Recombinant human soluble CD4 (sCD4)

  • Recombinant HIV-1 gp120

  • 96-well ELISA plates

  • Anti-gp120 antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Test compound (this compound)

Procedure:

  • Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.

  • Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • Prepare serial dilutions of this compound and pre-incubate with a fixed concentration of gp120 for 1 hour at 37°C.

  • Add the gp120-isocomplestatin mixtures to the sCD4-coated wells and incubate for 1-2 hours at 37°C.

  • Wash the wells extensively with wash buffer.

  • Add the enzyme-conjugated anti-gp120 antibody and incubate for 1 hour at 37°C.

  • Wash the wells and add the enzyme substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition of gp120-CD4 binding for each concentration of the test compound.

  • Determine the IC50 value.

HIV-1 Integrase Inhibition Assay (In Vitro)

Objective: To determine the inhibitory activity of a compound against the enzymatic activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA.

  • Reaction buffer (containing a divalent cation, e.g., Mg2+ or Mn2+)

  • Test compound (this compound)

  • Method for detecting the integration product (e.g., gel electrophoresis and autoradiography if using radiolabeled DNA, or a fluorescence-based method).

Procedure:

  • Set up the integrase reaction mixture containing the reaction buffer, donor DNA, and target DNA in a microcentrifuge tube or 96-well plate.

  • Add serial dilutions of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Initiate the reaction by adding the HIV-1 integrase enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction (e.g., by adding a chelating agent like EDTA).

  • Analyze the reaction products to quantify the amount of integrated DNA.

  • Calculate the percentage of inhibition of integrase activity for each concentration of the test compound.

  • Determine the IC50 value.

Bacterial Fatty Acid Synthesis Inhibition Assay

Objective: To assess the ability of a compound to inhibit the incorporation of a radiolabeled precursor into bacterial fatty acids.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Growth medium

  • Radiolabeled precursor for fatty acid synthesis (e.g., [14C]-acetate)

  • Test compound (this compound)

  • Scintillation counter and scintillation fluid

  • Reagents for lipid extraction (e.g., chloroform/methanol)

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into tubes and add serial dilutions of this compound. Include a no-drug control.

  • Add a fixed amount of [14C]-acetate to each tube.

  • Incubate the cultures for a defined period to allow for precursor incorporation.

  • Harvest the bacterial cells by centrifugation.

  • Extract the total lipids from the cell pellets using an appropriate solvent system (e.g., Bligh-Dyer extraction).

  • Measure the radioactivity in the lipid extracts using a scintillation counter.

  • Calculate the percentage of inhibition of fatty acid synthesis for each concentration of the test compound.

  • Determine the IC50 value.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

HIV_Entry_Inhibition cluster_virus HIV-1 cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Viral Entry Viral Entry gp41->Viral Entry 4. Viral Entry CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41-mediated Membrane Fusion This compound This compound This compound->gp120 Inhibits Binding

Caption: HIV-1 Entry and Inhibition by this compound.

HIV_Integrase_Inhibition_Workflow start Start prepare_reaction Prepare Reaction Mix (Buffer, DNA substrates) start->prepare_reaction add_inhibitor Add this compound (Serial Dilutions) prepare_reaction->add_inhibitor add_enzyme Add HIV-1 Integrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze Products (e.g., Gel Electrophoresis) stop_reaction->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Caption: Experimental Workflow for HIV-1 Integrase Inhibition Assay.

Fatty_Acid_Synthesis_Inhibition_Workflow start Start grow_culture Grow Bacterial Culture start->grow_culture add_inhibitor Add this compound (Serial Dilutions) grow_culture->add_inhibitor add_precursor Add [14C]-acetate add_inhibitor->add_precursor incubate Incubate add_precursor->incubate harvest_cells Harvest Cells incubate->harvest_cells extract_lipids Extract Lipids harvest_cells->extract_lipids measure_radioactivity Measure Radioactivity extract_lipids->measure_radioactivity calculate Calculate % Inhibition and IC50 measure_radioactivity->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isocomplestatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomplestatin, the (S)-atropisomer of complestatin, is a complex macrocyclic peptide that, along with its natural counterpart, has garnered significant interest due to its potential as an anti-HIV agent. These molecules inhibit HIV entry into host cells by disrupting the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor. The synthesis of this compound represents a formidable challenge in organic chemistry, primarily due to the strained 16-membered biaryl macrocycle and the control of atropisomerism.

Initial research suggested that this compound was a naturally occurring atropisomer of complestatin. However, subsequent stereochemical revision by Zhu and coworkers in 2005 established that the originally isolated "this compound" was, in fact, identical to complestatin.[1][2][3] The true this compound, the (S)-atropisomer, was identified as an unnatural product, which in some synthetic routes is the exclusive or major product.[1][2]

This document provides detailed protocols for the synthesis of this compound, focusing on the key macrocyclization strategies developed by the research groups of Boger and Zhu. These protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Synthetic Strategies

Two primary strategies have emerged for the construction of the this compound core, differing in the method of the key macrocyclization step:

  • Palladium-Mediated Intramolecular Larock Indole (B1671886) Synthesis (Boger Synthesis): This approach utilizes a powerful palladium-catalyzed annulation to form the indole ring and the 16-membered macrocycle simultaneously. The atroposelectivity of this reaction can be influenced by the reaction conditions and the nature of the protecting groups.[4][5]

  • Palladium-Mediated Intramolecular Suzuki Coupling (Zhu Synthesis): This strategy employs a Suzuki coupling to form the biaryl bond and close the macrocycle. Notably, this method has been reported to exclusively yield the unnatural (S)-atropisomer, this compound.[2]

Experimental Protocols

The following sections provide detailed experimental protocols for key steps in the synthesis of this compound, primarily based on the methodologies developed by Boger and coworkers, which provide a well-documented route to both atropisomers.

Protocol 1: Synthesis of the Macrocyclic Precursor for Larock Cyclization

The synthesis of the linear peptide precursor is a multi-step process involving standard peptide couplings and the introduction of specialized building blocks. The following is a representative protocol for the final coupling step to assemble the precursor for the key macrocyclization.

Table 1: Reagents and Materials for Final Peptide Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equiv.
Amine Precursor-100 mg1.0
Carboxylic Acid Precursor-1.2 eq1.2
HATU380.231.2 eq1.2
HOAt136.111.2 eq1.2
N,N-Diisopropylethylamine (DIPEA)129.243.0 eq3.0
N,N-Dimethylformamide (DMF)73.095 mL-

Procedure:

  • To a solution of the amine precursor (100 mg, 1.0 eq) in anhydrous DMF (5 mL) at 0 °C under an argon atmosphere, add the carboxylic acid precursor (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq).

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the linear macrocyclization precursor.

Protocol 2: Intramolecular Larock Indole Synthesis for Macrocyclization

This key step simultaneously forms the indole ring and the 16-membered macrocycle. The ratio of atropisomers ((R)-complestatin vs. (S)-isocomplestatin) is sensitive to the reaction conditions. The conditions described here are representative and may be optimized to favor the desired (S)-atropisomer.

Table 2: Reagents and Materials for Larock Macrocyclization

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equiv.
Linear Precursor-50 mg1.0
Palladium(II) Acetate (Pd(OAc)2)224.500.2 eq0.2
Triphenylphosphine (PPh3)262.290.4 eq0.4
Sodium Carbonate (Na2CO3)105.993.0 eq3.0
N-Methyl-2-pyrrolidone (NMP)99.1310 mL-

Procedure:

  • To a solution of the linear precursor (50 mg, 1.0 eq) in NMP (10 mL) in a microwave-safe vessel, add Pd(OAc)2 (0.2 eq), PPh3 (0.4 eq), and Na2CO3 (3.0 eq).

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 130 °C for 1-2 hours.

  • Monitor the formation of the macrocyclic products by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure.

  • The resulting atropisomers are then separated by preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to isolate the (S)-atropisomer (this compound).

Table 3: Summary of Yields for Key Macrocyclization Step

Synthetic RouteKey ReactionAtropisomer Ratio (R:S)Combined YieldReference
Boger, 2010Larock Indole Synthesis4:189%[4]
Zhu, 2005Suzuki CouplingExclusive S63%[2]

Note: The Boger synthesis primarily targets the natural (R)-atropisomer, but the (S)-atropisomer is also obtained. The Zhu synthesis is reported to be highly selective for the (S)-atropisomer.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Isocomplestatin_Synthesis_Workflow A Linear Peptide Precursor Assembly B Key Macrocyclization (Larock or Suzuki) A->B Peptide Coupling E Atropisomer Separation (if necessary) B->E Cyclization C Deprotection D Final Product: This compound ((S)-atropisomer) C->D Global Deprotection E->C Purification (HPLC) Larock_Macrocyclization cluster_0 Larock Indole Synthesis A Linear Precursor (o-bromoaniline & alkyne) D Macrocyclic Product (Mixture of Atropisomers) A->D B Pd(0) Catalyst B->D C Base (e.g., Na2CO3) C->D

References

Application Notes and Protocols for Isocomplestatin Purification using Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomplestatin, also known as complestatin (B1257193), is a non-ribosomal cyclic peptide natural product produced by actinomycetes, notably Streptomyces lavendulae.[1] This complex molecule has garnered significant interest within the scientific community due to its diverse and potent biological activities. Initially identified as a potent inhibitor of the complement system, it has since been shown to inhibit the entry of HIV into cells by blocking the interaction between the gp120 viral envelope protein and the cellular CD4 receptor. More recently, complestatin has been demonstrated to possess antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), through a novel mechanism of action involving the inhibition of peptidoglycan remodeling by blocking autolysins.

The purification of this compound from fermentation broths presents a significant challenge due to its complex structure and potential for degradation. Specifically, low pH conditions can lead to the conversion of this compound to chloropeptin I, resulting in poor recovery.[2] Reverse-phase chromatography (RPC) has emerged as the premier technique for the effective isolation and purification of this compound. This application note provides a detailed protocol for the purification of this compound using reverse-phase chromatography, based on established methodologies.

Purification Strategy Overview

The purification of this compound from crude extracts is a multi-step process that leverages the hydrophobic nature of the molecule. A general workflow involves initial extraction from the fermentation biomass, followed by a series of chromatographic steps to isolate and purify the target compound. Reverse-phase chromatography, particularly with polymeric resins such as Amberchrom, is well-suited for this purpose. The anionic nature of this compound can be exploited to form salts that are soluble in aqueous methanol, facilitating the chromatographic process.[2]

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Fermentation Fermentation Biomass_Harvesting Biomass Harvesting Fermentation->Biomass_Harvesting Solvent_Extraction Solvent Extraction (e.g., Acetone (B3395972)/Methanol) Biomass_Harvesting->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Initial_Cleanup Initial Cleanup (e.g., Diaion HP-20) Crude_Extract->Initial_Cleanup RP_Chrom Reverse-Phase Chromatography (Amberchrom Resin) Initial_Cleanup->RP_Chrom Purified_this compound Purified this compound RP_Chrom->Purified_this compound

Figure 1: General workflow for the extraction and purification of this compound.

Experimental Protocols

The following protocols are based on the original isolation procedure for complestatin and general best practices for peptide purification using reverse-phase chromatography.

Protocol 1: Extraction of Crude this compound
  • Harvesting: Harvest the mycelium from the Streptomyces lavendulae fermentation broth by filtration or centrifugation.

  • Extraction: Extract the mycelial cake with a suitable organic solvent, such as acetone or methanol. Perform the extraction multiple times to ensure efficient recovery.

  • Concentration: Combine the solvent extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: Dissolve the crude extract in a suitable solvent system (e.g., ethyl acetate (B1210297) and water) and perform liquid-liquid partitioning to remove highly polar impurities. The active compound will remain in the organic layer.

  • Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound extract.

Protocol 2: Reverse-Phase Chromatography Purification

This protocol outlines the purification of the crude extract using a polymeric reverse-phase resin.

Chromatographic Conditions:

ParameterValue
Stationary Phase Amberchrom CG-161M (or equivalent polymeric C18 resin)
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient Step or linear gradient from aqueous to increasing acetonitrile concentration
Detection UV at 280 nm
Flow Rate Dependent on column dimensions

Procedure:

  • Column Packing and Equilibration:

    • Pack a suitable column with Amberchrom CG-161M resin according to the manufacturer's instructions.

    • Equilibrate the column with the initial mobile phase conditions (a low percentage of Mobile Phase B in Mobile Phase A) until a stable baseline is achieved.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a compatible solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Load the prepared sample onto the equilibrated column.

  • Elution:

    • Begin the elution with the initial mobile phase composition.

    • Apply a step or linear gradient of increasing acetonitrile concentration to elute the bound compounds. The specific gradient profile should be optimized to achieve the best separation of this compound from impurities. A shallow gradient is often beneficial for resolving closely related compounds.

    • Collect fractions throughout the elution process.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for the presence of this compound using an appropriate analytical method, such as analytical HPLC or bioassay.

    • Pool the fractions containing pure this compound.

  • Desalting and Lyophilization:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Desalt the aqueous solution if necessary.

    • Lyophilize the final solution to obtain pure this compound as a solid.

Data Presentation

The following table summarizes typical parameters for the reverse-phase purification of peptide compounds similar to this compound. These should be used as a starting point for method development.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmAmberchrom Polymeric Resin, 50 x 250 mm
Mobile Phase A 0.1% TFA in WaterWater
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Gradient 5-95% B over 30 min20-80% B over 60 min (optimized)
Flow Rate 1.0 mL/min20-50 mL/min
Detection 220 nm & 280 nm280 nm
Sample Load 10-100 µg100-500 mg

Biological Activity and Mechanism of Action

This compound (complestatin) exhibits its antibacterial effects through a unique mechanism that distinguishes it from many other antibiotics. It does not directly inhibit the core enzymatic machinery of cell wall synthesis but rather targets the remodeling process.

G This compound This compound Peptidoglycan Peptidoglycan This compound->Peptidoglycan Binds to Inhibition Inhibition Cell_Wall_Remodeling Cell Wall Remodeling & Bacterial Growth Peptidoglycan->Cell_Wall_Remodeling Autolysins Autolysins Autolysins->Peptidoglycan Act on Blocked_Activity Blocked Activity Inhibition->Autolysins Blocked_Activity->Cell_Wall_Remodeling

Figure 2: Mechanism of action of this compound on bacterial cell wall remodeling.

As depicted in Figure 2, this compound binds to peptidoglycan, the major component of the bacterial cell wall. This binding event sterically hinders the action of autolysins, which are essential enzymes responsible for the controlled cleavage and remodeling of the peptidoglycan layer during bacterial growth and cell division. By inhibiting these crucial remodeling enzymes, this compound disrupts the integrity of the cell wall, ultimately leading to bacterial cell death. This novel mechanism of action makes this compound a promising candidate for the development of new antibiotics to combat drug-resistant bacteria.

Conclusion

The purification of this compound using reverse-phase chromatography is a robust and effective method for obtaining this biologically important molecule in high purity. Careful consideration of the pH and the choice of a suitable polymeric stationary phase are critical for successful isolation. The detailed protocols and methodologies presented in this application note provide a comprehensive guide for researchers and scientists working on the purification and development of this compound and related compounds. The unique mechanism of action of this compound underscores its potential as a lead compound for the development of novel therapeutics.

References

Developing Cell-Based Assays for Isocomplestatin Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomplestatin, a member of the complestatin (B1257193) family of cyclic hexapeptides, represents a promising class of antiviral agents. Its mechanism of action is centered on the inhibition of viral entry, a critical first step in the lifecycle of many viruses, including the Human Immunodeficiency Virus (HIV). This compound and its analogs, such as complestatin and chloropeptin I, have been shown to target the viral envelope glycoprotein (B1211001) gp120, effectively preventing its interaction with the host cell's CD4 receptor.[1][2] This blockage of the gp120-CD4 binding is a key strategy in the development of novel anti-HIV therapeutics.[3][4]

These application notes provide detailed protocols for cell-based assays designed to evaluate the efficacy of this compound as an HIV-1 entry inhibitor. The described assays include a viral entry assay using a luciferase reporter cell line, and a syncytium formation assay to assess the inhibition of virus-mediated cell-cell fusion.

Data Presentation

The following table summarizes the reported inhibitory concentrations of complestatin and chloropeptin I, compounds closely related to this compound, against HIV-1. This data provides a benchmark for assessing the potency of this compound in the described assays.

CompoundAssayVirus StrainCell LineIC50 / EC50Citation
Complestatingp120-CD4 Binding Inhibition--2.0 µM (IC50)[1]
ComplestatinHIV-1 Cytopathic EffectHIV-1MT-41.7 µM (EC50)[1]
ComplestatinSyncytium FormationHIV-1MOLT-41.1 µM (IC50)[1]
Chloropeptin Igp120-CD4 Binding Inhibition--1.3 µM (IC50)[1]
Chloropeptin IHIV-1 Cytopathic EffectHIV-1MT-41.6 µM (EC50)[1]
Chloropeptin ISyncytium FormationHIV-1MOLT-40.5 µM (IC50)[1]

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[4][5] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[4][6] The subsequent interaction with the coreceptor leads to further conformational changes in the transmembrane glycoprotein gp41, facilitating the fusion of the viral and cellular membranes and the entry of the viral capsid into the cytoplasm.[5][6] this compound acts at the very first stage of this cascade by binding to gp120 and preventing its interaction with the CD4 receptor, thereby blocking all subsequent steps required for viral entry.[1]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Coreceptor gp120->CCR5_CXCR4 3. Coreceptor   Binding gp41 gp41 Cell_Membrane gp41->Cell_Membrane 5. Membrane   Fusion CD4->CCR5_CXCR4 2. Conformational   Change CCR5_CXCR4->gp41 4. gp41 Unfolding This compound This compound This compound->gp120

Caption: HIV-1 entry pathway and this compound's mechanism of action.

Experimental Protocols

HIV-1 Entry Assay Using TZM-bl Reporter Cells

This assay quantifies the inhibition of HIV-1 entry by this compound using TZM-bl cells. These cells are engineered to express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.[7][8][9] Upon successful viral entry and Tat protein expression, the luciferase gene is activated, and the resulting luminescence is proportional to the level of viral entry.[7]

Materials:

  • This compound

  • TZM-bl cells (NIH AIDS Reagent Program)[7][8]

  • HIV-1 strain (e.g., NL4-3, BaL)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DEAE-Dextran

  • 96-well cell culture plates (white, clear bottom)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 1 x 10^4 TZM-bl cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.[8]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMEM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HIV-1 entry inhibitor).

  • Infection:

    • Pre-incubate the serially diluted this compound with a predetermined titer of HIV-1 for 1 hour at 37°C.[8]

    • Remove the culture medium from the TZM-bl cells and add the virus-compound mixture to the wells.

    • Include wells with virus only (no compound) and cells only (no virus) as controls.

    • To enhance infectivity, DEAE-Dextran can be added to the medium at an optimized concentration.[8][10]

  • Incubation:

    • Incubate the plates for 48 hours at 37°C, 5% CO2.[8][11]

  • Luciferase Assay:

    • After incubation, remove the supernatant and add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the virus control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Viral_Entry_Assay_Workflow A 1. Seed TZM-bl cells in 96-well plate D 4. Add virus-compound mixture to cells A->D B 2. Prepare serial dilutions of this compound C 3. Pre-incubate this compound with HIV-1 B->C C->D E 5. Incubate for 48 hours D->E F 6. Add luciferase reagent and measure luminescence E->F G 7. Calculate % inhibition and EC50 F->G

Caption: Workflow for the HIV-1 Viral Entry Assay.

Syncytium Formation Assay

This assay qualitatively and quantitatively assesses the ability of this compound to inhibit HIV-1-induced cell-cell fusion, which results in the formation of multinucleated giant cells called syncytia.[11]

Materials:

  • This compound

  • HIV-1-infected T-cell line (e.g., H9/HTLV-IIIB)

  • Uninfected CD4+ T-cell line (e.g., CEM-SS, MT-4)[11]

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Microscope

  • Cell staining solution (e.g., Giemsa or Crystal Violet)

Protocol:

  • Cell Preparation:

    • Culture both the HIV-1-infected and uninfected T-cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound and Cell Co-culture:

    • In a 96-well plate, add serial dilutions of this compound.

    • Add a mixture of infected and uninfected cells (e.g., at a 1:5 ratio) to each well.

    • Include a positive control (known fusion inhibitor), a negative control (vehicle), and a cell control (uninfected cells only).

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 24-48 hours, or until syncytia are clearly visible in the negative control wells.[7]

  • Syncytia Visualization and Quantification:

    • Examine the plates under an inverted microscope and count the number of syncytia per well. A syncytium is typically defined as a cell containing four or more nuclei.

    • Alternatively, the cells can be fixed and stained with Giemsa or Crystal Violet for better visualization and counting.

  • Data Analysis:

    • Calculate the percentage of syncytium inhibition for each concentration of this compound compared to the negative control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Syncytium_Assay_Workflow A 1. Prepare serial dilutions of this compound C 3. Add this compound to the co-culture A->C B 2. Co-culture infected and uninfected T-cells B->C D 4. Incubate for 24-48 hours C->D E 5. Visualize and count syncytia D->E F 6. Calculate % inhibition and IC50 E->F

Caption: Workflow for the Syncytium Formation Assay.

References

Application Notes and Protocols for Target Identification and Validation of Isocomplestatin (Complestatin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomplestatin, which has been identified as being structurally identical to complestatin (B1257193), is a naturally occurring cyclic peptide with a range of biological activities.[1] Originally isolated as a potent inhibitor of the complement system, subsequent research has revealed its multifaceted therapeutic potential, including antibacterial and antiviral properties.[2][3] These application notes provide a comprehensive overview of the known molecular targets of complestatin, its mechanisms of action, and detailed protocols for its target identification and validation. This document is intended to guide researchers in exploring the therapeutic applications of this promising natural product.

Known Molecular Targets and Mechanisms of Action

Complestatin exhibits distinct mechanisms of action against different biological targets, highlighting its potential as a versatile therapeutic agent.

Antibacterial Activity: Dual-Action Mechanism

Complestatin demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), through a dual-action mechanism targeting essential bacterial processes:[4][5]

  • Inhibition of Fatty Acid Synthesis: Complestatin is a potent inhibitor of enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.[4] The FAS-II pathway is essential for bacterial membrane biogenesis and is distinct from the mammalian FAS-I system, making FabI an attractive target for selective antibacterial therapy. Inhibition of FabI disrupts the integrity of the bacterial cell membrane, leading to cessation of growth and cell death.[6]

  • Inhibition of Peptidoglycan Remodeling: Complestatin also interferes with cell wall metabolism by binding to peptidoglycan and blocking the activity of autolysins.[5] Autolysins are essential for the remodeling of the cell wall during bacterial growth and division. By inhibiting these enzymes, complestatin prevents cell separation and leads to cell death.[7]

Anti-complement Activity: Inhibition of the Central Component C3

Complestatin was first identified as a potent inhibitor of the complement system, a critical component of the innate immune response.[2] Its mechanism of action involves direct binding to the central complement component C3, preventing its cleavage into the active fragments C3a and C3b by C3 convertases.[8][9] This inhibition effectively blocks the amplification of the complement cascade, which, when dysregulated, can contribute to inflammatory and autoimmune diseases.

Antiviral Activity: Inhibition of HIV-1 Entry

Complestatin has been shown to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1) in vitro.[3] The primary mechanism of its anti-HIV activity is the inhibition of viral entry into host cells. Evidence suggests that complestatin interacts with the host cell surface, thereby blocking the adsorption of the virus and preventing the initial steps of infection. It also inhibits HIV-1-induced syncytium formation, a process where infected cells fuse with uninfected cells, contributing to viral spread.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of complestatin.

Table 1: Antibacterial Activity of Complestatin

ParameterOrganismValueReference
IC₅₀ (FabI Inhibition)Staphylococcus aureus0.3–0.6 µM[4]
MICStaphylococcus aureus2–4 µg/mL[4]
MICMethicillin-resistant S. aureus (MRSA)2–4 µg/mL[4]
MICQuinolone-resistant S. aureus (QRSA)2–4 µg/mL[4]

Table 2: Anti-HIV-1 Activity of Complestatin

ParameterCell LineValueReference
ED₅₀ (Cytopathicity Inhibition)MT-42.2 µg/mL[3]
ED₅₀ (HIV-1 Antigen Expression Inhibition)MT-41.5 µg/mL[3]
50% Focus ReductionHT4-6C0.9 µg/mL[3]
50% Cell Fusion InhibitionMOLT-4/MOLT-4/HTLV-IIIB0.9 µg/mL[3]

Table 3: Anti-complement Activity of Complestatin

ParameterSystemValueReference
50% Hemolysis InhibitionGuinea Pig Complement0.4 µg/mL[2]
50% Hemolysis InhibitionHuman Complement0.7 µg/mL[2]
KD (Binding to C3)Human12 µM (IC₅₀)[9]

Signaling Pathways and Experimental Workflows

Bacterial VraSR Two-Component Signaling Pathway

In S. aureus, the VraSR two-component system (TCS) is a key signaling pathway that regulates cell wall homeostasis and is implicated in the response to cell wall-active antibiotics. The VraSR system is the primary TCS controlling the susceptibility of S. aureus to complestatin.[10] Deletion of the vraSR genes increases the susceptibility of the bacteria to the antibiotic.[10] This signaling pathway represents a potential target for adjunct therapies to enhance the efficacy of complestatin.

G cluster_membrane Cell Membrane Complestatin Complestatin VraS VraS (Sensor Kinase) Complestatin->VraS Activates VraR VraR (Response Regulator) VraS->VraR Phosphorylates DNA DNA VraR->DNA Binds to Promoter Regions CellWall_Genes Cell Wall Synthesis Genes (e.g., pbp2, murZ) DNA->CellWall_Genes Upregulates Transcription Resistance Increased Resistance to Complestatin CellWall_Genes->Resistance

VraSR signaling in response to complestatin.
Experimental Workflow for Target Identification

A general workflow for identifying the molecular targets of a natural product like complestatin involves a combination of affinity-based and activity-based approaches.

G cluster_discovery Discovery Phase cluster_identification Target Identification cluster_validation Target Validation NP Natural Product (Complestatin) Probe Synthesize Affinity Probe NP->Probe Lysate Cell/Tissue Lysate Probe->Lysate Incubate Affinity Affinity Chromatography Lysate->Affinity Elution Elute Bound Proteins Affinity->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Data Data Analysis & Hit Identification MS->Data Validation Biophysical & Cell-Based Assays (e.g., SPR, CETSA, Knockdown) Data->Validation Confirmed Confirmed Target(s) Validation->Confirmed

References

Application Notes and Protocols for Enzymatic Inhibition Assays with Isocomplestatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomplestatin is a natural product identified as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, a critical enzyme for viral replication.[1][2] It is a bicyclic hexapeptide, an axial-chiral isomer of complestatin, originally isolated from Streptomyces sp.[1][2] The unique mechanism of action of HIV-1 integrase, which has no human counterpart, makes it a prime target for the development of novel antiretroviral therapies.[1] this compound demonstrates inhibitory activity against both the 3'-end processing and strand transfer steps of the integration process, as well as in cell-based HIV-1 replication assays.[2]

These application notes provide detailed protocols for conducting enzymatic inhibition assays to evaluate the activity of this compound and other potential inhibitors against HIV-1 integrase.

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process:

  • 3'-End Processing: The enzyme endonucleolytically removes a dinucleotide from each 3' end of the viral DNA.[1][3]

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[1][3]

This compound inhibits both of these crucial steps, thereby preventing the integration of the viral genome and halting viral replication.

Quantitative Data Summary

The inhibitory activity of this compound against HIV-1 integrase has been quantified, with reported half-maximal inhibitory concentrations (IC50).

Assay Type This compound IC50 Reference
Coupled 3'-End Processing/Strand Transfer200 nM[2]
Strand Transfer4 µM[2]
HIV-1 Replication (in virus-infected cells)200 nM[2]

Experimental Protocols

The following are detailed protocols for in vitro biochemical assays to determine the inhibitory effect of this compound on the two key functions of HIV-1 integrase.

Protocol 1: HIV-1 Integrase 3'-End Processing Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of the 3'-end processing activity of HIV-1 integrase using a fluorescently labeled DNA substrate.

Materials and Reagents:

  • Recombinant HIV-1 Integrase

  • Fluorescently labeled 3'-processing DNA substrate (e.g., a 21-mer duplex oligonucleotide mimicking the HIV-1 LTR end with a 3'-fluorescent label and a 5'-quencher)

  • This compound

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM DTT

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Dilute the recombinant HIV-1 integrase to a final concentration of 200 nM in the assay buffer.

    • Dilute the 3'-processing DNA substrate to a final concentration of 50 nM in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup (per well):

    • Add 10 µL of the diluted this compound or control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Add 20 µL of the diluted HIV-1 integrase to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of the diluted DNA substrate to each well to start the reaction. The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[1] Cleavage of the dinucleotide by integrase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_enzyme_only - Fluorescence_no_enzyme))

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-Based)

This assay measures the inhibition of the strand transfer activity of HIV-1 integrase in a non-radioactive ELISA format.

Materials and Reagents:

  • Recombinant HIV-1 Integrase

  • Biotin-labeled donor DNA (pre-processed LTR oligonucleotide)

  • Digoxigenin-labeled target DNA

  • This compound

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM DTT

  • Wash Buffer: PBS with 0.05% Tween-20

  • Blocking Buffer: Wash buffer with 2% BSA

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Immobilize the biotin-labeled donor DNA on the streptavidin-coated plate by incubating 100 µL of a 100 nM solution in assay buffer for 1 hour at 37°C.

    • Wash the plate three times with wash buffer to remove unbound DNA.

    • Block the wells with 200 µL of blocking buffer for 30 minutes at 37°C.

    • Wash the plate three times with wash buffer.

  • Reagent Preparation:

    • Dilute the recombinant HIV-1 integrase to a final concentration of 200 nM in the assay buffer.

    • Dilute the digoxigenin-labeled target DNA to a final concentration of 20 nM in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. The final DMSO concentration should be ≤1%.

  • Assay Setup (per well):

    • Add 20 µL of the diluted this compound or control to the wells.

    • Add 20 µL of the diluted HIV-1 integrase to each well.

    • Incubate for 15 minutes at 37°C.

  • Initiate Strand Transfer:

    • Add 10 µL of the diluted digoxigenin-labeled target DNA to each well. The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of anti-digoxigenin-HRP conjugate (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value as described in Protocol 1.

Visualizations

Signaling Pathway: HIV-1 Integration and Inhibition by this compound

HIV_Integration_Inhibition cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral DNA Viral DNA HIV-1 Integrase HIV-1 Integrase Viral DNA->HIV-1 Integrase Binds Host DNA Host DNA Integrated Provirus Integrated Provirus Viral Replication Viral Replication Integrated Provirus->Viral Replication 3'-Processing 3'-Processing HIV-1 Integrase->3'-Processing Catalyzes This compound This compound This compound->3'-Processing Inhibits Strand Transfer Strand Transfer This compound->Strand Transfer Inhibits 3'-Processing->Strand Transfer Leads to Strand Transfer->Integrated Provirus Integrates into Host DNA

Caption: HIV-1 integration pathway and points of inhibition by this compound.

Experimental Workflow: 3'-End Processing Inhibition Assay

Processing_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Inhibitor/Control Add Inhibitor/Control Prepare Reagents->Add Inhibitor/Control Add HIV-1 Integrase Add HIV-1 Integrase Add Inhibitor/Control->Add HIV-1 Integrase Pre-incubate Pre-incubate Add HIV-1 Integrase->Pre-incubate Add DNA Substrate Add DNA Substrate Pre-incubate->Add DNA Substrate Incubate Incubate Add DNA Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data (IC50) Analyze Data (IC50) Measure Fluorescence->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: Workflow for the fluorescence-based 3'-end processing inhibition assay.

Logical Relationship: Data Analysis for IC50 Determination

IC50_Analysis Raw Data Raw Data Calculate % Inhibition Calculate % Inhibition Raw Data->Calculate % Inhibition Plot Data Plot Data Calculate % Inhibition->Plot Data Log[Inhibitor] Log[Inhibitor] Log[Inhibitor]->Plot Data Fit Sigmoidal Curve Fit Sigmoidal Curve Plot Data->Fit Sigmoidal Curve Determine IC50 Determine IC50 Fit Sigmoidal Curve->Determine IC50

Caption: Logical flow for the determination of the IC50 value from raw assay data.

References

Quantifying Isocomplestatin Activity in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomplestatin, a member of the complestatin (B1257193) family of cyclic hexapeptides, has garnered significant interest as a glycopeptide antibiotic with a novel mechanism of action. Unlike traditional beta-lactam antibiotics that inhibit cell wall synthesis, this compound and its analogue corbomycin act by binding to peptidoglycan and inhibiting the action of autolysins.[1] These enzymes are crucial for the breakdown and remodeling of the bacterial cell wall during growth and cell division.[1] This unique mechanism makes this compound a promising candidate for combating drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

This document provides detailed application notes and protocols for quantifying the biological activity of this compound in various experimental settings. It includes a summary of its known quantitative activities, detailed experimental protocols for its quantification in biological samples, and visualizations of its proposed signaling pathway and experimental workflows.

Data Presentation: Quantitative Activity of this compound and Related Compounds

The following tables summarize the available quantitative data on the biological activity of complestatin, which is structurally very similar to this compound and often used interchangeably in research literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Complestatin against Staphylococcus aureus
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus2 - 4
Methicillin-resistant S. aureus (MRSA)2 - 4
Quinolone-resistant S. aureus (QRSA)2 - 4
Reference:[2][4]
Table 2: Inhibitory Concentration (IC50) of Complestatin
Target Enzyme IC50 (µM)
Staphylococcus aureus enoyl-ACP reductase (FabI)0.3 - 0.6
Reference:[2][4]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of peptidoglycan hydrolases (autolysins), which are essential for bacterial cell wall remodeling.[1] This activity disrupts cell wall integrity and leads to bacterial cell death. Additionally, the bacterial response to cell wall stress induced by compounds like this compound often involves two-component regulatory systems (TCS), such as the VraSR system in Staphylococcus aureus.[5][6] The VraSR system acts as a sentinel, detecting cell wall damage and activating a transcriptional response to enhance resistance.[6]

VraSR Two-Component Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for the quantification of this compound in biological samples. These are based on established methods for other glycopeptide antibiotics and may require optimization for specific applications.

Protocol 1: Sample Preparation from Plasma/Serum for LC-MS/MS Analysis

This protocol describes the extraction of this compound from plasma or serum samples using protein precipitation, a common and effective method for removing interfering proteins.

Materials:

  • Plasma or serum samples

  • Internal standard (IS) solution (e.g., a structural analogue of this compound or a stable isotope-labeled version)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • LC-MS vials

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer the solution to an LC-MS vial for analysis.

Sample_Prep_Workflow start Start plasma Plasma/Serum Sample start->plasma add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis LCMS_Workflow start Start sample_injection Inject Processed Sample start->sample_injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM Mode) esi_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification end End quantification->end

References

Troubleshooting & Optimization

Troubleshooting Isocomplestatin synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Isocomplestatin and its parent compound, Complestatin. The information is based on established total synthesis methodologies, with a focus on optimizing yield and purity.

Introduction to this compound and Complestatin Synthesis

The total synthesis of Complestatin (also known as Chloropeptin II) is a complex undertaking, notable for the construction of a strained 16-membered biaryl macrocycle. A critical challenge in this synthesis is the control of atropisomerism during the formation of the biaryl linkage. The naturally occurring and biologically active form is the (R)-atropisomer. This compound has been identified as the unnatural (S)-atropisomer, which may be formed as an undesired byproduct during synthesis.[1][2]

This guide focuses on troubleshooting the key macrocyclization step, which is pivotal for achieving high yield and purity of the desired Complestatin product.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the total synthesis of Complestatin?

The primary challenge lies in the atroposelective construction of the macrocyclic biaryl ether ring system. The desired product, Complestatin, is the (R)-atropisomer. The formation of the incorrect (S)-atropisomer (this compound) can significantly reduce the yield of the desired product and complicate purification.

Q2: Which synthetic route offers the best control over atropisomer selectivity?

The intramolecular Larock indole (B1671886) synthesis for the macrocyclization has been shown to provide excellent atropodiastereoselectivity.[3][4][5] In a second-generation total synthesis, this method achieved a greater than 20:1 selectivity for the natural (R)-atropisomer.[1] In contrast, strategies employing a late-stage intramolecular Suzuki coupling have been reported to exclusively yield the unnatural (S)-atropisomer (this compound).[1]

Q3: What are the critical factors influencing the yield and selectivity of the Larock macrocyclization?

Several factors are crucial for the success of the intramolecular Larock indole synthesis:

  • Aniline (B41778) Protecting Group: The use of an acetyl group (-Ac) on the aniline nitrogen enhances the atropdiastereoselectivity.[3][4]

  • Terminal Alkyne Substituent: A bulky trialkylsilyl group (e.g., -SiEt₃) on the alkyne is essential to sterically direct the regioselectivity of the indole cyclization.[3][4]

  • Acyl Group on the Aniline Precursor: The nature of the acyl group can influence the atropodiastereoselectivity, with COR groups generally favoring higher selectivity than CO₂R groups.

  • Reaction Conditions: The choice of palladium catalyst, base, and solvent are critical and require careful optimization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Complestatin, particularly focusing on the key Larock macrocyclization step.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of Macrocyclic Product 1. Inactive Palladium Catalyst.2. Incorrect Reaction Temperature.3. Unsuitable Solvent or Base.4. Poor Quality of Starting Materials.1. Use a fresh, high-purity palladium source (e.g., Pd(OAc)₂). Ensure proper handling to avoid deactivation.2. Optimize the reaction temperature. Nonpolar aprotic solvents may allow for lower reaction temperatures (e.g., 110 °C).[6]3. Screen different solvents and bases. The choice of base is highly dependent on the specific substrate and reaction conditions.[7]4. Purify all starting materials immediately before use.
Poor Atropisomer Selectivity (High Formation of this compound) 1. Suboptimal Aniline Protecting Group.2. Insufficient Steric Bulk on the Alkyne.3. Incorrect Acyl Group on Aniline Precursor.1. Ensure the use of an acetyl (-Ac) protecting group on the aniline nitrogen, as this has been shown to enhance selectivity.[3][4]2. Employ a bulky triethylsilyl (-SiEt₃) group on the alkyne to maximize regioselectivity of the indole formation.[3][4]3. If applicable, consider modifying the acyl group on the aniline precursor to a bulkier variant to improve atroposelectivity.
Formation of Side Products 1. Competing Intermolecular Reactions.2. Decomposition of Starting Material or Product.3. Side reactions related to other functional groups in the molecule.1. Use high dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.2. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Optimize reaction time and temperature to minimize decomposition.3. The Larock macrocyclization has been shown to be tolerant of a wide range of functional groups, including unprotected phenols and labile aryl chlorides.[1] However, if side reactions are suspected, consider additional protecting groups for highly reactive functionalities.
Difficulty in Purifying the Desired (R)-Atropisomer 1. Similar Polarity of Atropisomers.2. Co-elution with other impurities.1. Atropisomers can often be separated by chiral chromatography (e.g., chiral HPLC or SFC).[8]2. If baseline separation is not achieved, consider derivatization of the atropisomeric mixture to improve separation, followed by removal of the derivatizing group.

Experimental Protocols

Detailed experimental protocols for the total synthesis of Complestatin, including the crucial Larock macrocyclization step, can be found in the supporting information of the following publications from the Boger group:

  • Journal of the American Chemical Society, 2010 , 132 (22), pp 7776–7783.[9]

  • Journal of the American Chemical Society, 2009 , 131 (44), pp 16036–16038.[2][3]

Researchers should refer to these publications for specific reaction conditions, purification procedures, and characterization data.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Larock Macrocyclization

LowYieldTroubleshooting start Low or No Yield of Macrocyclic Product check_catalyst Check Palladium Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_materials Verify Purity of Starting Materials start->check_materials optimize_catalyst Use Fresh Catalyst / Screen Other Pd Sources check_catalyst->optimize_catalyst Inactive optimize_conditions Screen Solvents and Bases / Optimize Temperature check_conditions->optimize_conditions Suboptimal purify_materials Purify Starting Materials (Recrystallization, Chromatography) check_materials->purify_materials Impure end_success Improved Yield optimize_catalyst->end_success optimize_conditions->end_success purify_materials->end_success AtropisomerSelectivity start Poor Atropisomer Selectivity (High this compound) check_protecting_group Verify Aniline Protecting Group (Should be -Ac) start->check_protecting_group check_alkyne_substituent Confirm Bulky Alkyne Substituent (e.g., -SiEt3) start->check_alkyne_substituent check_acyl_group Evaluate Aniline Acyl Group start->check_acyl_group purification Employ Chiral Separation (HPLC/SFC) for Atropisomers start->purification If modification is not feasible modify_protecting_group Modify Synthesis to Incorporate -Ac Protecting Group check_protecting_group->modify_protecting_group Incorrect modify_alkyne_substituent Synthesize Precursor with Bulky Silyl Group check_alkyne_substituent->modify_alkyne_substituent Not bulky enough modify_acyl_group Consider a Bulkier Acyl Group to Enhance Selectivity check_acyl_group->modify_acyl_group Potentially suboptimal end_success Improved (R):(S) Ratio modify_protecting_group->end_success modify_alkyne_substituent->end_success modify_acyl_group->end_success

References

Technical Support Center: Optimizing Isocomplestatin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Isocomplestatin. Our focus is on removing impurities, particularly its atropisomeric diastereomer, Complestatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Complestatin?

A1: this compound is the unnatural (S)-atropisomer of Complestatin (also known as Chloropeptin II). Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the context of Complestatin synthesis, both the natural (R)-atropisomer (Complestatin) and the unnatural (S)-atropisomer (this compound) can be formed. The specific synthetic route employed significantly influences the ratio of these two diastereomers in the crude product.[1][2]

Q2: What are the primary impurities I should expect when synthesizing this compound?

A2: The most significant impurity in the synthesis of this compound is typically its diastereomer, Complestatin. Depending on the synthetic strategy, other potential impurities could include unreacted starting materials, reagents, and side-products from competing reactions. The choice of macrocyclization strategy (e.g., intramolecular Suzuki-Miyaura coupling vs. Larock indole (B1671886) synthesis) has been shown to dramatically affect the diastereomeric ratio of the final product.[1][2]

Q3: Why is the separation of this compound and Complestatin challenging?

A3: The separation of diastereomers, such as atropisomers, can be challenging due to their similar physical and chemical properties.[3][4][5] For atropisomers, a key challenge is the potential for interconversion at ambient or elevated temperatures, which can occur on the chromatography column itself, leading to poor separation and inaccurate quantification.[3] Therefore, careful optimization of chromatographic conditions, including temperature, is critical.

Experimental Protocols

Illustrative Preparative HPLC Protocol for this compound Purification

This protocol is a representative method for the purification of this compound from a crude mixture containing its diastereomer, Complestatin. Optimization will be required based on the specific crude mixture composition and available instrumentation.

Objective: To isolate this compound with >98% purity.

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector and fraction collector.

  • Chiral stationary phase column suitable for preparative scale (e.g., a polysaccharide-based chiral column).

Materials:

  • Crude this compound mixture.

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol, ethanol).

Procedure:

  • Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase to a final concentration suitable for preparative loading. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the chiral preparative column with the initial mobile phase composition (e.g., 90:10 Hexane:Isopropanol) at a low temperature (e.g., 10°C) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the loading capacity determined during method development.

  • Elution and Fraction Collection: Elute the compounds using a gradient or isocratic mobile phase. A shallow gradient is often effective for separating closely related diastereomers. Collect fractions based on the UV chromatogram, ensuring to collect the this compound peak separately from the Complestatin peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product sample_prep Sample Preparation (Dissolve & Filter) injection Injection sample_prep->injection column_equilibration Column Equilibration (Low Temperature) column_equilibration->injection elution Elution & Fraction Collection injection->elution purity_analysis Purity Analysis of Fractions elution->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation final_product Purified this compound solvent_evaporation->final_product

Figure 1. Experimental workflow for the purification of this compound.

Data Presentation

Table 1: Illustrative Data for Preparative HPLC Purification of this compound

ParameterCrude MixturePurified this compound
Starting Purity (this compound) 20%>98%
Impurity (Complestatin) 80%<2%
Retention Time (Complestatin) 15.2 min-
Retention Time (this compound) 17.5 min17.5 min
Resolution (between diastereomers) 1.2N/A
Yield N/A~75%

Note: These are illustrative values and will vary depending on the specific experimental conditions.

Troubleshooting Guide

Issue 1: Poor or no resolution between this compound and Complestatin peaks.

  • Possible Cause 1: Inappropriate Column Selection.

    • Solution: Ensure you are using a chiral stationary phase column. Polysaccharide-based columns are often effective for separating chiral compounds. If resolution is still poor, screen different types of chiral columns.

  • Possible Cause 2: Mobile Phase Not Optimized.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar and polar solvents (e.g., hexane and isopropanol). Small changes in the percentage of the polar modifier can have a significant impact on selectivity.

  • Possible Cause 3: Temperature is too high.

    • Solution: Atropisomers can interconvert on the column at higher temperatures, leading to peak broadening and poor resolution.[3] Attempt the separation at a lower temperature (e.g., 10°C or even sub-ambient temperatures if your instrumentation allows).

  • Possible Cause 4: Flow rate is too high.

    • Solution: Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can improve resolution.

Issue 2: Broad peaks for this compound and/or Complestatin.

  • Possible Cause 1: Column Overload.

    • Solution: The amount of crude material loaded onto the column exceeds its capacity. Reduce the sample concentration or injection volume.

  • Possible Cause 2: Sample Solvent Incompatibility.

    • Solution: Ensure the sample is dissolved in the initial mobile phase or a solvent with a weaker elution strength. Dissolving the sample in a strong solvent can cause peak distortion.

  • Possible Cause 3: On-column interconversion.

    • Solution: As mentioned previously, higher temperatures can lead to the interconversion of atropisomers. Lowering the column temperature can help to sharpen the peaks by minimizing this effect.[3]

Issue 3: Low yield of purified this compound.

  • Possible Cause 1: Co-elution of peaks.

    • Solution: If the resolution between this compound and Complestatin is insufficient, it may be difficult to collect pure fractions without sacrificing yield. Re-optimize the separation to achieve baseline resolution.

  • Possible Cause 2: Degradation of the compound on the column.

    • Solution: Although less common, highly acidic or basic mobile phase conditions could potentially degrade the sample. Ensure the mobile phase is neutral or buffered appropriately if necessary.

  • Possible Cause 3: Inefficient fraction collection.

    • Solution: Adjust the fraction collector settings to ensure the entire peak of interest is collected.

logical_relationship cluster_synthesis Synthetic Output cluster_components Components cluster_purification Purification Outcome Crude_Product Crude Product Mixture This compound This compound ((S)-atropisomer) Crude_Product->this compound contains Complestatin Complestatin ((R)-atropisomer) Crude_Product->Complestatin contains Other_Impurities Other Impurities (Starting Materials, Side-Products) Crude_Product->Other_Impurities contains Purified_this compound Purified this compound This compound->Purified_this compound is isolated as Waste Waste (Complestatin & Other Impurities) Complestatin->Waste Other_Impurities->Waste

Figure 2. Logical relationship of components in this compound purification.

References

Addressing Isocomplestatin stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Isocomplestatin in aqueous solutions. As scientific literature indicates that the compound initially identified as this compound is the same as complestatin (B1257193), this guide will refer to the compound as complestatin.

Frequently Asked Questions (FAQs)

Q1: What is complestatin and why is its stability in aqueous solutions a concern?

Complestatin is a glycopeptide antibiotic. Like many complex peptides, it is susceptible to degradation in aqueous environments, which can lead to a loss of biological activity and the formation of undesirable impurities. Ensuring its stability is critical for obtaining reliable experimental results and for the development of viable pharmaceutical formulations.

Q2: What are the primary factors that affect complestatin stability in aqueous solutions?

The stability of glycopeptide antibiotics like complestatin is primarily influenced by:

  • pH: Complestatin is expected to be most stable in a slightly acidic to neutral pH range. Both highly acidic and alkaline conditions can catalyze degradation reactions.[1][2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, frozen or refrigerated conditions are generally recommended.[4]

  • Buffers and Excipients: The choice of buffer salts and the presence of other excipients can significantly impact stability. Some buffer species can catalyze degradation, while certain additives can have a stabilizing effect.

  • Light and Oxygen: Exposure to light and oxygen can lead to photo-degradation and oxidation of sensitive functional groups within the molecule.

Q3: What are the common degradation pathways for glycopeptide antibiotics like complestatin?

Based on studies of related glycopeptide antibiotics such as vancomycin (B549263), the primary degradation pathways for complestatin in aqueous solution are likely to be:[1][5]

  • Hydrolysis: Cleavage of amide bonds in the peptide backbone or hydrolysis of glycosidic linkages.

  • Deamidation: Conversion of asparagine residues to aspartic acid or isoaspartic acid, which can alter the protein's structure and function.

  • Rearrangement: Acid-catalyzed rearrangement of the peptide structure has been observed in complestatin itself.[6]

Q4: How can I improve the stability of my complestatin solutions?

Several strategies can be employed to enhance the stability of complestatin in aqueous solutions:

  • pH Control: Maintain the pH of the solution within the optimal stability range, which typically is slightly acidic (e.g., pH 4-6). This needs to be determined experimentally for complestatin.

  • Low Temperature Storage: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage).[4]

  • Use of Stabilizing Excipients: The addition of certain excipients like sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or amino acids may help stabilize the molecule.[1]

  • Lyophilization: For long-term storage, lyophilizing the complestatin solution to a dry powder is a common and effective strategy. The powder can then be reconstituted immediately before use.

  • Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of biological activity over time. Degradation of complestatin due to improper storage conditions (pH, temperature).Prepare fresh solutions before each experiment. Store stock solutions at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles. Validate the stability of the compound under your specific experimental conditions using a stability-indicating analytical method.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm that your analytical method can resolve them from the parent compound. Characterize the degradation products using LC-MS.
Precipitation of the compound from solution. Poor solubility or aggregation at the storage pH and temperature. Physical instability.Adjust the pH of the solution to a range where complestatin has better solubility. Consider the use of co-solvents or solubilizing agents, but validate their compatibility and impact on stability. Filter the solution through a 0.22 µm filter before storage.
Inconsistent experimental results. Instability of complestatin in the experimental buffer or medium.Evaluate the stability of complestatin directly in your experimental buffer at the relevant temperature and time points. If instability is confirmed, consider modifying the buffer composition or pH, or prepare the complestatin solution immediately before addition to the experimental system.

Quantitative Data Summary

Specific stability data for complestatin is not widely available in the public domain. The following table provides a generalized overview of the stability of glycopeptide antibiotics in aqueous solutions based on available literature for related compounds. Researchers should perform their own stability studies to determine the specific stability profile of complestatin under their experimental conditions.

Condition Parameter General Observation for Glycopeptide Antibiotics Reference
pH Stability ProfileGenerally most stable in the pH range of 3 to 5. Susceptible to both acid-catalyzed and base-catalyzed hydrolysis outside this range.[1][2]
Temperature Degradation RateDegradation rate significantly increases with increasing temperature. Arrhenius kinetics can be used to model the temperature dependence.[4]
Buffer Type CatalysisPhosphate (B84403) buffers have been shown to catalyze the degradation of some glycopeptides. Citrate (B86180) or acetate (B1210297) buffers may be more suitable.[1]

Experimental Protocols

Protocol 1: General Stability Testing of Complestatin in Aqueous Solution

  • Solution Preparation: Prepare a stock solution of complestatin in a suitable solvent (e.g., DMSO or a buffered aqueous solution) at a known concentration.

  • Sample Preparation: Aliquot the stock solution into vials containing the aqueous buffers to be tested (e.g., citrate buffer at pH 3, 4, 5; phosphate buffer at pH 6, 7, 8). The final concentration of complestatin should be suitable for the analytical method.

  • Storage Conditions: Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C). Protect samples from light.

  • Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Quantify the remaining percentage of complestatin at each time point and identify and quantify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) is recommended.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase system is:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in acetonitrile.

  • Gradient Program: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes is a typical starting point. The gradient should be optimized to achieve good resolution between complestatin and all potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where complestatin has maximum absorbance (e.g., 280 nm), or MS detection for more sensitive and specific quantification and identification of degradation products.

  • Forced Degradation: To validate that the method is stability-indicating, forced degradation studies should be performed.[8][9] This involves subjecting the complestatin solution to stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours.

    • Photostability: Exposure to UV light (e.g., 254 nm) for 24 hours.

Visualizations

degradation_pathway Complestatin Complestatin Degradant_A Hydrolyzed Product (e.g., cleaved amide bond) Complestatin->Degradant_A Hydrolysis (Acid/Base) Degradant_B Deamidated Product (isoaspartate formation) Complestatin->Degradant_B Deamidation (pH, Temp) Degradant_C Rearrangement Product Complestatin->Degradant_C Acid-catalyzed Rearrangement

Inferred degradation pathway for complestatin.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare Complestatin Solution in Test Buffers aliquot Aliquot into Vials prep_solution->aliquot storage_conditions Store at Different Temperatures (4, 25, 40°C) aliquot->storage_conditions sampling Sample at Time Points (0, 24, 48h, etc.) storage_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc_analysis data_analysis Quantify Remaining Parent and Degradation Products hplc_analysis->data_analysis

Workflow for complestatin stability testing.

troubleshooting_guide start Inconsistent Results or Loss of Activity check_solution_age Is the solution freshly prepared? start->check_solution_age yes_fresh Yes check_solution_age->yes_fresh no_fresh No check_solution_age->no_fresh check_buffer_stability Have you validated stability in your experimental buffer? yes_fresh->check_buffer_stability yes_fresh->check_buffer_stability yes_validated Yes check_buffer_stability->yes_validated no_validated No check_buffer_stability->no_validated prepare_fresh Prepare fresh solution before each use. no_fresh->prepare_fresh check_storage How are stock solutions stored? yes_validated->check_storage yes_validated->check_storage frozen_aliquots Frozen (-20/-80°C) in single-use aliquots check_storage->frozen_aliquots fridge_bulk Refrigerated in a bulk container check_storage->fridge_bulk validate_stability Perform a time-course experiment to assess stability in the buffer. no_validated->validate_stability storage_ok Storage conditions are likely adequate. Consider other experimental variables. frozen_aliquots->storage_ok improve_storage Aliquot stock solutions and store at -20°C or below to minimize freeze-thaw cycles and degradation. fridge_bulk->improve_storage

Troubleshooting decision tree for complestatin.

References

Technical Support Center: Enhancing Isocomplestatin Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isocomplestatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for successful in vivo experiments.

Disclaimer: Publicly available information on the solubility of this compound is limited. Initial research suggests that the compound previously identified as this compound is structurally identical to Complestatin. Complestatin is a complex, cyclic peptide with a high molecular weight (~1329 g/mol ) and a predicted high lipophilicity (XLogP3 ~9.8), indicating very poor aqueous solubility.[1] The guidance provided herein is based on established principles for formulating poorly soluble cyclic peptides and may require optimization for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: My this compound/Complestatin powder won't dissolve in aqueous buffers. What should I do first?

A1: Due to its high lipophilicity, this compound is not expected to be soluble in aqueous buffers alone. The initial step is to attempt solubilization in a small amount of a water-miscible organic co-solvent before further dilution. A common starting point is 100% Dimethyl Sulfoxide (DMSO). If the compound dissolves in DMSO, you can then cautiously dilute this stock solution with your aqueous vehicle. Be aware that the compound may precipitate upon dilution if the final concentration of the organic co-solvent is too low to maintain solubility.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous vehicle for injection. How can I prevent this?

A2: Precipitation upon dilution is a common challenge for highly lipophilic compounds. This "salting out" effect occurs when the co-solvent concentration drops below the level required to keep the compound in solution. To address this, consider the following strategies:

  • Optimize the Co-solvent System: Instead of a simple DMSO/aqueous buffer system, a multi-component co-solvent system can be more effective. These systems are designed to maintain the solubility of the compound even after dilution into the bloodstream.

  • Utilize Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, preventing precipitation.

  • Explore Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.

  • Consider Lipid-Based Formulations: For oral or parenteral administration, lipid-based drug delivery systems (LBDDS) can be highly effective for very lipophilic compounds.

Q3: What are some common excipients I can use for an in vivo formulation of this compound?

A3: The choice of excipients is critical and depends on the route of administration and the animal model. All excipients should be well-tolerated and approved for in vivo use. Common choices for poorly soluble compounds include:

  • Co-solvents: DMSO, ethanol, polyethylene (B3416737) glycol 300/400 (PEG300/400), propylene (B89431) glycol (PG).

  • Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15.

  • Complexing Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Lipid-based Vehicles: Oils (e.g., sesame oil, corn oil), and self-emulsifying drug delivery systems (SEDDS).

Q4: Are there any advanced formulation strategies for challenging compounds like this compound?

A4: Yes, for compounds with very poor solubility, more advanced techniques may be necessary. These often involve creating a nanoparticle formulation to increase the surface area for dissolution and improve bioavailability.[2] Examples include:

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.

  • Lipid-Based Nanoformulations: This includes nanoemulsions and solid lipid nanoparticles (SLNs), which can improve solubility and alter the pharmacokinetic profile.[2]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, offering possibilities for controlled release and targeting.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Compound precipitates in the formulation upon standing. The formulation is not thermodynamically stable. The concentration of the solubilizing agent is insufficient.- Increase the concentration of the co-solvent or surfactant.- Try a different, more effective co-solvent or surfactant.- Consider a suspension if a stable solution cannot be achieved.
The formulation is too viscous for injection. High concentration of polymers (e.g., PEG) or other thickening agents.- Reduce the concentration of the viscous excipient.- Gently warm the formulation (if the compound is heat-stable) to reduce viscosity before injection.- Use a larger gauge needle for administration.
In vivo efficacy is low or highly variable. Poor bioavailability due to precipitation of the drug at the injection site or in the bloodstream. Rapid metabolism or clearance.- Switch to a more robust formulation such as a cyclodextrin complex or a lipid-based system to improve in vivo solubility.- Consider a different route of administration.- Evaluate the pharmacokinetic properties of the compound in the chosen formulation.
Observed toxicity or adverse events in animal models. The vehicle itself may be causing toxicity at the administered volume or concentration.- Reduce the concentration of potentially toxic excipients (e.g., DMSO).- Ensure the total volume administered is within the recommended limits for the animal model and route of administration.- Explore alternative, better-tolerated excipients.

Quantitative Data on Solubility Enhancement Strategies

While specific data for this compound is unavailable, the following table provides examples of solubility enhancement for other poorly soluble compounds using various techniques. This illustrates the potential magnitude of improvement that can be achieved.

Technique Example Compound Solvent/Vehicle Solubility Enhancement (Fold Increase)
Co-solvents DiazepamWater vs. 40% Propylene Glycol~100
Cyclodextrin Complexation ItraconazoleWater vs. HP-β-CD solution>1,000
Surfactant Micelles GriseofulvinWater vs. Sodium Lauryl Sulfate solution~10
Lipid-Based Formulation (SEDDS) DanazolWater vs. SEDDS formulation>500

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle

This protocol describes the preparation of a common vehicle for intravenous administration of poorly soluble compounds.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG400

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary. A common starting ratio is 10% of the final volume.

  • In a separate sterile container, prepare the vehicle mixture. For a common formulation, mix PEG400 and Polysorbate 80. A typical ratio is 40% PEG400 and 5% Polysorbate 80 of the final volume.

  • Add the vehicle mixture from step 3 to the dissolved this compound in DMSO from step 2. Mix thoroughly.

  • Slowly add saline to the mixture, vortexing between additions, to reach the final desired volume. The final vehicle composition would be, for example, 10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

Protocol 2: Preparation of an this compound-Cyclodextrin Complex by Freeze-Drying

This protocol provides a method for preparing a solid inclusion complex with HP-β-CD, which can then be reconstituted in an aqueous vehicle for administration.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • t-Butanol

Procedure:

  • Determine the molar ratio for complexation (a 1:1 or 1:2 drug-to-cyclodextrin ratio is a common starting point).

  • Dissolve the required amount of HP-β-CD in deionized water with stirring.

  • Dissolve the this compound in a minimal amount of a suitable organic solvent like t-butanol.

  • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

  • The resulting powder is the this compound-HP-β-CD complex, which should be readily soluble in water or saline for in vivo studies.

Visualizations

experimental_workflow cluster_0 Initial Solubility Assessment cluster_1 Formulation Development cluster_2 Characterization & Administration start This compound Powder sol_test Solubility Test (Aqueous Buffer, DMSO, Ethanol, PEG400) start->sol_test cosolvent Co-solvent System (e.g., DMSO/PEG/Saline) sol_test->cosolvent Poor Aqueous Solubility cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) sol_test->cyclodextrin Poor Aqueous Solubility lipid Lipid-Based System (e.g., SEDDS) sol_test->lipid Very High Lipophilicity characterize Analyze Formulation (Clarity, Stability, Concentration) cosolvent->characterize cyclodextrin->characterize lipid->characterize administer In Vivo Administration characterize->administer Formulation Passes QC

Caption: Workflow for developing an in vivo formulation for this compound.

solubilization_mechanisms cluster_cosolvent Co-solvent Mechanism cluster_cyclodextrin Cyclodextrin Complexation drug_cosolvent This compound water Water drug_cosolvent->water Poorly Soluble In cosolvent Co-solvent (e.g., PEG400) drug_cosolvent->cosolvent Soluble In solution Homogeneous Solution drug_cosolvent->solution water->solution cosolvent->solution drug_cd This compound complex Inclusion Complex (Water Soluble) drug_cd->complex cd Cyclodextrin (Hydrophobic Cavity) cd->complex

Caption: Mechanisms of solubility enhancement by co-solvents and cyclodextrins.

References

Refining Isocomplestatin dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using isocomplestatin in cell culture experiments. The information is tailored for scientists and drug development professionals to help refine dosages and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general mechanism of action for this compound?

This compound is a topoisomerase I inhibitor.[1] Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks during replication and transcription.[2][3] this compound stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1] This leads to an accumulation of single-strand breaks, which can be converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][3]

Isocomplestatin_Pathway cluster_0 Cellular Processes cluster_1 Drug Action & Cellular Response DNA_Replication DNA Replication & Transcription Topoisomerase_I Topoisomerase I (Topo I) DNA_Replication->Topoisomerase_I induces supercoiling DNA_Topo_Complex DNA-Topo I Covalent Complex Topoisomerase_I->DNA_Topo_Complex creates nick DNA_Relaxation DNA Relaxation DNA_Topo_Complex->DNA_Relaxation re-ligates Stabilized_Complex Stabilized DNA-Topo I Complex DNA_Topo_Complex->Stabilized_Complex This compound This compound This compound->Stabilized_Complex inhibits re-ligation DNA_Damage DNA Strand Breaks Stabilized_Complex->DNA_Damage Cell_Response Cell Cycle Arrest & Apoptosis DNA_Damage->Cell_Response

Caption: Mechanism of action for this compound as a Topoisomerase I inhibitor.

Q2: I cannot find a recommended starting concentration for this compound for my cell line. Where should I begin?

When a compound has limited published data, the initial dose-finding experiment is critical. A broad range of concentrations should be tested to determine the cytotoxic potential on your specific cell line. A common starting point for a novel compound is a logarithmic dilution series.

  • Recommendation: Start with a wide concentration range, for example, from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Rationale: This wide range helps to identify the approximate order of magnitude of the IC50 (the concentration that inhibits 50% of cell viability). Future experiments can then focus on a narrower range of concentrations around this initial estimate.

Q3: My initial dose-response experiment showed either 100% cell death or no effect across all concentrations. What should I do?

This is a common issue in dose-finding studies. It indicates that your chosen concentration range was either entirely too high or too low.

Troubleshooting_Dose_Response Start Initial Dose-Response Result No_Effect No significant cell death observed at any concentration Start->No_Effect Result All_Dead 100% cell death observed even at the lowest concentration Start->All_Dead Result Action_High Shift concentration range higher (e.g., 10x, 100x higher) No_Effect->Action_High Action Action_Low Shift concentration range lower (e.g., 10x, 100x lower) All_Dead->Action_Low Action Check_Compound Consider compound stability/solubility or cell line resistance Action_High->Check_Compound If still no effect Check_Toxicity Confirm compound purity and check for acute toxicity Action_Low->Check_Toxicity If still 100% death Dosage_Workflow Step1 Step 1: Broad-Range Dose Finding (e.g., 0.01 µM to 100 µM) Step2 Step 2: Narrow-Range Dose-Response (8-12 points around estimated IC50) Step1->Step2 Identify active range Step3 Step 3: Calculate IC50 Value (Non-linear regression analysis) Step2->Step3 Generate curve Step4 Step 4: Select Doses for Functional Assays (e.g., IC25, IC50, IC75) Step3->Step4 Inform experiment design

References

Technical Support Center: Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating novel therapeutic agents. While our focus is on providing guidance for overcoming potential resistance to the novel investigational compound Isocomplestatin, we will draw upon established knowledge from well-characterized drugs, such as cisplatin (B142131), to provide a comprehensive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a complex natural product. While its precise anti-cancer mechanism of action is still under investigation, a related compound, Complestatin (B1257193), has been shown to exhibit antibacterial activity by inhibiting peptidoglycan remodeling and fatty acid synthesis.[1][2][3][4] In Staphylococcus aureus, resistance to Complestatin has been linked to the VraSR two-component system and alterations in the peptidoglycan structure.[1] It is important to note that the mechanisms of action and potential resistance in human cancer cells may differ significantly.

Q2: What are the common mechanisms of drug resistance in cancer cells?

Cancer cells can develop resistance to therapeutic agents through a variety of mechanisms. Understanding these is crucial for developing strategies to overcome them. The most common mechanisms include:

  • Altered Drug Transport: Cancer cells can decrease the intracellular concentration of a drug by either reducing its uptake or increasing its efflux. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[5][6][7]

  • Enhanced DNA Repair: For drugs that damage DNA, such as cisplatin, cancer cells can upregulate DNA repair pathways to counteract the drug's cytotoxic effects.[8][9]

  • Target Modification: Alterations in the drug's molecular target, through mutation or other modifications, can reduce the drug's binding affinity and efficacy.[5]

  • Inhibition of Apoptosis: Cancer cells can evade programmed cell death (apoptosis) induced by the drug through the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins.[5][8]

  • Drug Inactivation: Cells can metabolize and inactivate the drug through enzymatic processes, such as conjugation with glutathione (B108866) mediated by glutathione S-transferases (GSTs).[8]

Q3: How can we investigate if our cancer cell line is developing resistance to our test compound (e.g., this compound)?

The first step is to determine the half-maximal inhibitory concentration (IC50) of your compound in your cancer cell line. A significant increase in the IC50 value over time or in a sub-clone compared to the parental cell line indicates the development of resistance.

Example: A study on a rat ovarian tumor cell line showed a 33-fold increase in resistance to cisplatin, with the IC50 rising from 1 µM in the parental cell line to 33 µM in the resistant cell line.[10]

You can then investigate the underlying mechanisms by:

  • Gene and protein expression analysis: Use techniques like qPCR and Western blotting to examine the expression levels of known resistance-associated genes and proteins (e.g., ABC transporters, DNA repair enzymes, apoptosis regulators).

  • Functional assays: Measure drug accumulation/efflux, DNA damage and repair, and apoptosis rates.

Q4: What are some general strategies to overcome drug resistance?

Several strategies can be employed to overcome drug resistance:

  • Combination Therapy: Using a second agent that can circumvent the resistance mechanism. For example, combining a cytotoxic drug with an inhibitor of a specific ABC transporter.

  • Targeting Resistance Pathways: Developing drugs that specifically inhibit the signaling pathways involved in resistance. For instance, using inhibitors of the PI3K/Akt/mTOR or MAPK/ERK pathways.[11][12][13]

  • Novel Drug Delivery Systems: Utilizing nanoparticle-based delivery systems to increase intracellular drug concentration and overcome efflux-mediated resistance.[14]

  • Modulating the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Targeting components of the microenvironment may enhance therapeutic efficacy.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in our long-term cell culture.
Possible Cause Suggested Solution
Selection of a resistant cell population. 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. 2. Compare the molecular profiles (genomic and proteomic) of the sensitive and resistant clones to identify potential resistance markers.
Upregulation of drug efflux pumps (e.g., P-gp). 1. Perform a rhodamine 123 efflux assay to assess P-gp activity. 2. Treat cells with a known P-gp inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. 3. Analyze the expression of ABC transporter genes (e.g., ABCB1) by qPCR.
Increased metabolic inactivation of the compound. 1. Measure the intracellular levels of glutathione (GSH). An increase in GSH is associated with resistance to some drugs. 2. Treat cells with an inhibitor of GSH synthesis, such as buthionine sulfoximine (B86345) (BSO), to see if it sensitizes the cells to this compound.
Problem 2: Our test compound induces initial cell death, but the population recovers.
Possible Cause Suggested Solution
Activation of pro-survival signaling pathways. 1. Analyze the activation state (phosphorylation) of key survival kinases like Akt and ERK by Western blotting. 2. Use specific inhibitors of the PI3K/Akt or MAPK/ERK pathways in combination with your compound to see if the recovery is blocked.
Induction of DNA repair mechanisms (if the compound is a DNA-damaging agent). 1. Assess the level of DNA damage (e.g., γH2AX foci) at different time points after treatment. 2. Inhibit key DNA repair proteins (e.g., PARP) and assess if this enhances the efficacy of your compound.
Presence of a cancer stem cell (CSC) population. 1. Use CSC markers to identify and isolate the CSC population by flow cytometry. 2. Test the sensitivity of the CSC population to your compound compared to the bulk tumor cell population.

Quantitative Data Summary

The following tables summarize quantitative data from studies on cisplatin resistance, which can serve as a reference for designing and interpreting your own experiments.

Table 1: IC50 Values in Cisplatin-Sensitive and -Resistant Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
MKN1 (Gastric Cancer)Cisplatin4.0 µg/mL7.8 µg/mL1.95[15]
HGC-27 (Gastric Cancer)Cisplatin3.1 µg/mL16 µg/mL5.16[15]
O-342 (Ovarian Tumor)Cisplatin1 µM33 µM33[10]

Table 2: Reversal of Cisplatin Resistance

Cell LineTreatmentIC50 (Resistant)IC50 (Resistant + Reversal Agent)Reversal AgentReference
MKN1/CDDPCisplatin7.8 µg/mL2.0 µg/mLCitric Acid[15]
HGC-27/CDDPCisplatin16 µg/mL6.5 µg/mLCitric Acid[15]
A2780-CP20 (Ovarian Carcinoma)Cisplatin~10 µM~4 µMATP7B siRNA[9]

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.

Materials:

  • Parental and suspected resistant cancer cell lines

  • Complete cell culture medium

  • This compound (or other test compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the plates and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[16]

Protocol 2: Western Blot Analysis of Resistance-Associated Proteins

This protocol allows for the detection and quantification of specific proteins involved in drug resistance.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against proteins of interest (e.g., P-gp, Bcl-2, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from both parental and resistant cells.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.[17]

Visualizations

Signaling Pathways in Drug Resistance

Drug_Resistance_Pathways cluster_0 Drug Efflux cluster_1 Apoptosis Evasion cluster_2 Survival Signaling Drug Drug (e.g., this compound) ABC_Transporter ABC Transporter (e.g., P-gp) Drug->ABC_Transporter Efflux Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits (in sensitive cells) Bax Bax (Pro-apoptotic) Drug->Bax Activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->Apoptosis Inhibits mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Key signaling pathways involved in cancer drug resistance.

Experimental Workflow for Investigating Drug Resistance

Experimental_Workflow Start Start with Parental Sensitive Cell Line GenerateResistantLine Generate Resistant Cell Line (e.g., dose escalation) Start->GenerateResistantLine IC50_Comparison Compare IC50 Values (MTT Assay) GenerateResistantLine->IC50_Comparison MolecularAnalysis Molecular Analysis (qPCR, Western Blot) IC50_Comparison->MolecularAnalysis FunctionalAssays Functional Assays (Efflux, Apoptosis, DNA Repair) IC50_Comparison->FunctionalAssays Hypothesis Formulate Hypothesis for Resistance Mechanism MolecularAnalysis->Hypothesis FunctionalAssays->Hypothesis Validation Validate Hypothesis (e.g., using inhibitors, siRNA) Hypothesis->Validation End Identify Strategy to Overcome Resistance Validation->End

Caption: A typical experimental workflow for studying drug resistance.

References

Validation & Comparative

The Quest for Potent HIV-1 Inhibitors: A Comparative Guide to Novel Isocomplestatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for novel antiviral agents remains a critical frontier in medicinal chemistry. Isocomplestatin, a potent natural product inhibitor of HIV-1 integrase, has emerged as a promising scaffold for the development of new therapeutics. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing their biological activity and the methodologies used for their synthesis and evaluation.

This compound, a rigid bicyclic hexapeptide, has been identified as a powerful inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1] Its unique mode of action and complex structure have spurred efforts to synthesize analogs with improved efficacy, solubility, and synthetic accessibility. This report details the synthesis and activity of key this compound-related compounds, offering a valuable resource for researchers in the field.

Comparative Biological Activity

The primary mechanism of action for this compound and its analogs is the inhibition of HIV-1 integrase.[1] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays.

Compound3'-End Processing/Strand Transfer (IC50)Strand Transfer (IC50)HIV-1 Replication (IC50)
This compound 200 nM4 µM200 nM

Table 1: Inhibitory Activity of this compound against HIV-1 Integrase and Viral Replication. Data sourced from screening of a microbial extract library.[1]

It is important to note that subsequent research has established that the natural product originally identified as "this compound" is identical to complestatin. The true S atropisomer of complestatin, now referred to as this compound, has been synthesized but not yet isolated from natural sources.[2]

Synthetic Strategies and Methodologies

The complex, sterically hindered structure of this compound presents significant synthetic challenges. The total synthesis of these macrocyclic peptides is a key area of research, enabling the creation of novel analogs with modified properties.

Experimental Protocol: Total Synthesis of this compound (S Atropisomer of Complestatin)

A key step in the synthesis of the strained macrocyclic moiety of complestatins involves a Palladium-mediated intramolecular biaryl ether linkage formation. The general workflow for the synthesis is outlined below.

G cluster_synthesis Synthetic Workflow for this compound A Linear Peptide Precursor Assembly B Palladium-Mediated Intramolecular Macrocyclization (Biaryl Ether Formation) A->B Key Cyclization Step C Deprotection B->C D Purification and Characterization C->D HIV_Lifecycle cluster_host_cell Host Cell cluster_nucleus Nucleus Integration Integration of Viral DNA into Host Genome Transcription Transcription Integration->Transcription Assembly Viral Assembly & Budding Transcription->Assembly Entry Viral Entry RT Reverse Transcription Entry->RT Transport Transport to Nucleus RT->Transport Transport->Integration Inhibitor This compound Analogs Inhibitor->Integration Inhibition

References

Isocomplestatin: A Comparative Analysis of Bacterial Selectivity and Host Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocomplestatin, a member of the complestatin (B1257193) family of glycopeptide antibiotics, presents a compelling case study in antimicrobial selectivity. This guide provides a comparative analysis of this compound's activity against its bacterial targets versus its interactions with host systems. The data herein is intended to offer an objective overview for researchers in drug development and infectious disease.

Principle of Selectivity: Targeting the Bacterial Cell Wall

The primary mechanism of action for this compound and other complestatins is the inhibition of bacterial cell wall remodeling. They bind to peptidoglycan, a crucial structural component of the bacterial cell wall that is absent in mammalian cells. This binding obstructs the function of autolysins, enzymes essential for the breakdown and reconstruction of the cell wall during bacterial growth and division. This fundamental difference in cellular architecture forms the basis of this compound's selective toxicity towards bacteria.

A secondary antibacterial mechanism has been identified, where complestatin inhibits the Staphylococcus aureus enzyme FabI, which is involved in fatty acid synthesis. This further contributes to its antibacterial activity.

Comparative Activity: Bacterial Targets vs. Host Cells

The following table summarizes the quantitative data on this compound's (and related complestatins') biological activities, comparing its potent antibacterial action with its effects on host cells and systems.

Target/SystemMetricResultCell/System Type
Bacterial Activity
Staphylococcus aureus (including MRSA & QRSA)MIC2-4 µg/mLBacteria
S. aureus FabI InhibitionIC₅₀0.3-0.6 µMEnzyme Assay
Host Cell & System Interactions
CytotoxicityNo toxicity observed up to:400 µg/mLHuman MT-4 cells[1]
No cytotoxicity at:20 µMMouse B16 melanoma cells[2]
Complement System Inhibition (Human)IC₅₀0.7 µg/mLIn vitro hemolysis assay[3]
Complement System Inhibition (Guinea Pig)IC₅₀0.4 µg/mLIn vitro hemolysis assay[3]
Anti-HIV Activity (gp120-CD4 Binding)IC₅₀1.3 µMIn vitro assay[2]
Anti-HIV Activity (Cytopathic Effect)EC₅₀1.6 µM (2.2 µg/mL)Human MT-4 cells[1][2]
Anti-HIV Activity (Syncytium Formation)IC₅₀0.5 µM (0.9 µg/mL)Human MOLT-4 cells[1][2]
HIV-1 Integrase InhibitionIC₅₀200 nMEnzyme Assay[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).

  • Serial Dilution: The this compound compound is serially diluted in a liquid growth medium in a multi-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Host Cell Cytotoxicity Assay (MTT Assay)

The effect of this compound on the viability of mammalian cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, can then be calculated.

Complement System Inhibition Assay (Hemolysis Assay)

The inhibitory effect of this compound on the classical complement pathway can be measured by its ability to prevent the lysis of sensitized sheep erythrocytes.

  • Sensitization of Erythrocytes: Sheep red blood cells are incubated with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin) to create sensitized erythrocytes (EA).

  • Complement Activation: A source of complement (e.g., normal human serum or guinea pig serum) is incubated with the sensitized erythrocytes in the presence of various concentrations of this compound.

  • Incubation: The mixture is incubated at 37°C to allow for complement-mediated lysis to occur.

  • Centrifugation: The tubes are centrifuged to pellet the intact erythrocytes.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring the absorbance at 412 nm.

  • IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of hemolysis is determined as the IC₅₀.

Visualizing Mechanisms and Workflows

Isocomplestatin_Mechanism cluster_bacterium Bacterial Cell cluster_host Host Cell This compound This compound Peptidoglycan Peptidoglycan (Cell Wall) This compound->Peptidoglycan Binds to Autolysins Autolysins This compound->Autolysins Inhibits CellWall_Remodeling Cell Wall Remodeling Autolysins->CellWall_Remodeling Enables Cell_Growth Bacterial Growth & Division CellWall_Remodeling->Cell_Growth Cell_Lysis Cell Lysis CellWall_Remodeling->Cell_Lysis Disruption leads to No_Peptidoglycan No Peptidoglycan

Caption: Mechanism of this compound's selective antibacterial activity.

Selectivity_Workflow cluster_discovery Compound Discovery & Initial Screening cluster_bacterial_testing Bacterial Efficacy Testing cluster_host_testing Host Interaction & Toxicity Testing cluster_evaluation Selectivity Evaluation Compound This compound MIC Determine MIC vs. Pathogenic Bacteria Compound->MIC Mechanism Elucidate Antibacterial Mechanism of Action Compound->Mechanism Cytotoxicity Assess Cytotoxicity in Mammalian Cell Lines (IC50) Compound->Cytotoxicity Off_Target Screen for Off-Target Host Protein Interactions (e.g., Complement System) Compound->Off_Target Therapeutic_Index Calculate Therapeutic Index (IC50 / MIC) MIC->Therapeutic_Index Cytotoxicity->Therapeutic_Index

Caption: Workflow for evaluating the selectivity of an antibiotic candidate.

Conclusion

The available data indicates that this compound demonstrates a high degree of selectivity for its bacterial targets. Its primary mechanism of action, the disruption of peptidoglycan-dependent cell wall remodeling, is inherently specific to bacteria. While interactions with host systems, such as the complement cascade and components of the HIV entry machinery, have been identified, the concentrations required for these effects are notably higher than those needed for antibacterial activity. The low cytotoxicity observed in mammalian cell lines further supports a favorable selectivity profile. This guide provides a foundational understanding for further investigation and development of this compound and related compounds as potential therapeutic agents.

References

A Comparative Analysis of Isocomplestatin and Other HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Isocomplestatin, a natural product inhibitor of HIV-1 integrase, with a selection of clinically approved integrase strand transfer inhibitors (INSTIs). This document outlines their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to this compound and HIV-1 Integrase Inhibition

This compound is a potent natural product inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1][2] It belongs to the complestatin (B1257193) family of bicyclic hexapeptides. Structurally, it is an axial-chiral isomer of complestatin.[1][2] However, subsequent research involving total synthesis and stereochemical revision has indicated that the compound initially identified as this compound is identical to complestatin.[3][4] For the purpose of this guide, we will refer to the compound as this compound/complestatin.

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Integrase inhibitors block this process, thereby preventing the establishment of a productive infection. The currently approved integrase inhibitors are highly effective components of antiretroviral therapy (ART).

Quantitative Comparison of Inhibitory Potency

InhibitorTarget AssayIC50 / EC50Reference
This compound/complestatin Coupled 3'-processing/Strand Transfer200 nM[1][2]
Strand Transfer4 µM[1][2]
HIV-1 Replication (in infected cells)200 nM[1][2]
Raltegravir (B610414) Strand Transfer~48 nM
HIV-1 Replication (cell-based)2-19 nM
Elvitegravir (B1684570) Strand TransferPotent inhibition (specific IC50 varies)[5]
HIV-1 Replication (cell-based)0.7-1.7 nM
Dolutegravir Strand TransferPotent inhibition (specific IC50 varies)
HIV-1 Replication (cell-based)0.51-2.2 nM
Bictegravir Strand TransferPotent inhibition (specific IC50 varies)
HIV-1 Replication (cell-based)0.25-2.4 nM
Cabotegravir Strand TransferPotent inhibition (specific IC50 varies)
HIV-1 Replication (cell-based)0.22-1.3 nM

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental conditions. The provided values are for comparative purposes and are drawn from various literature sources.

Mechanism of Action

This compound/complestatin and the other listed inhibitors, known as Integrase Strand Transfer Inhibitors (INSTIs), share a common mechanism of action. They specifically inhibit the strand transfer step of HIV-1 integration.[5] They achieve this by binding to the active site of the integrase enzyme when it is complexed with the viral DNA ends. This binding chelates the essential divalent metal ions (typically Mg2+) in the active site, preventing the catalytic reaction that ligates the viral DNA to the host chromosome. While they are potent inhibitors of strand transfer, they have little to no effect on the 3'-processing step.[5]

Experimental Protocols

The evaluation of HIV-1 integrase inhibitors relies on a series of well-established in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

HIV-1 Integrase 3'-Processing Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the initial cleavage of two nucleotides from the 3' ends of the viral DNA.

Materials:

  • Recombinant HIV-1 Integrase

  • Fluorescently labeled oligonucleotide substrate mimicking the HIV-1 LTR end (e.g., labeled with a fluorophore like FAM at one end and a quencher like DABCYL at the other).

  • Assay Buffer: Typically contains HEPES, DTT, MnCl2 or MgCl2, and BSA.

  • Test compounds and a known inhibitor as a positive control (e.g., Raltegravir).

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound and controls in DMSO, followed by dilution in assay buffer.

  • Add a small volume of the diluted compound or control to the wells of the microplate.

  • Add diluted recombinant HIV-1 integrase to each well and incubate briefly to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorescently labeled DNA substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Measure the increase in fluorescence intensity. Cleavage of the substrate by the integrase separates the fluorophore from the quencher, resulting in a detectable signal.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Integrase Strand Transfer Assay (ELISA-Based)

This assay measures the ability of an inhibitor to block the integration of the processed viral DNA into a target DNA sequence.

Materials:

  • Recombinant HIV-1 Integrase.

  • Biotinylated donor DNA oligonucleotide mimicking the processed HIV-1 LTR end.

  • Digoxigenin (DIG)-labeled target DNA oligonucleotide.

  • Streptavidin-coated 96-well microplates.

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate.

  • Assay Buffer.

  • Wash Buffer (e.g., PBS with Tween-20).

  • Stop Solution (e.g., sulfuric acid).

  • Test compounds and a known inhibitor as a positive control.

  • Microplate reader.

Procedure:

  • Coat the streptavidin-coated microplate wells with the biotinylated donor DNA.

  • Wash the wells to remove unbound DNA.

  • Add the test compound, recombinant HIV-1 integrase, and the DIG-labeled target DNA to the wells.

  • Incubate the plate at 37°C to allow the strand transfer reaction to occur.

  • Wash the wells to remove unreacted components.

  • Add the anti-DIG-HRP antibody conjugate and incubate.

  • Wash the wells to remove unbound antibody.

  • Add the TMB substrate and incubate to allow for color development.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm. The signal intensity is proportional to the amount of strand transfer.

  • Calculate the percent inhibition and determine the IC50 value as described for the 3'-processing assay.

Visualizing the HIV-1 Integration Pathway and Experimental Workflow

To better understand the context of HIV-1 integrase inhibition, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

HIV1_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_integration Integration Process Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> dsDNA) Viral_Entry->Reverse_Transcription PIC_Formation Pre-integration Complex (PIC) Formation Reverse_Transcription->PIC_Formation Nuclear_Import Nuclear Import PIC_Formation->Nuclear_Import Three_Prime_Processing 3' Processing Nuclear_Import->Three_Prime_Processing Strand_Transfer Strand Transfer Three_Prime_Processing->Strand_Transfer DNA_Repair Host DNA Repair Strand_Transfer->DNA_Repair Provirus Provirus DNA_Repair->Provirus Integrated Provirus Host_Factors Host Factors Host_Factors->Nuclear_Import e.g., CPSF6 Host_Factors->Strand_Transfer e.g., LEDGF/p75

Caption: HIV-1 Integration Pathway.

Experimental_Workflow cluster_assays In Vitro Assays cluster_cellular Cell-Based Assays Assay_3P 3'-Processing Assay IC50_3P IC50_3P Assay_3P->IC50_3P Determine IC50 Assay_ST Strand Transfer Assay IC50_ST IC50_ST Assay_ST->IC50_ST Determine IC50 Antiviral_Assay Antiviral Activity Assay (e.g., p24 ELISA) EC50_AV EC50_AV Antiviral_Assay->EC50_AV Determine EC50 Compound_Library Compound Library (e.g., this compound) Compound_Library->Assay_3P Compound_Library->Assay_ST Compound_Library->Antiviral_Assay Recombinant_IN Recombinant HIV-1 Integrase Recombinant_IN->Assay_3P Recombinant_IN->Assay_ST HIV_Infected_Cells HIV-1 Infected Cells HIV_Infected_Cells->Antiviral_Assay Comparative_Analysis Comparative Analysis IC50_3P->Comparative_Analysis IC50_ST->Comparative_Analysis EC50_AV->Comparative_Analysis

Caption: Experimental Workflow for Integrase Inhibitor Evaluation.

References

A Comparative Analysis of Isocomplestatin and Current Antiretroviral Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Isocomplestatin, a naturally derived HIV-1 integrase inhibitor, with currently approved antiretroviral drugs from the same class: integrase strand transfer inhibitors (INSTIs). The information is compiled from published experimental data to offer an objective overview for researchers and professionals in the field of drug development.

Executive Summary

This compound, a bicyclic hexapeptide isolated from microbial sources, has demonstrated potent inhibitory activity against HIV-1 integrase in early studies.[1] It functions by targeting the integrase enzyme, which is essential for the replication of HIV by inserting the viral DNA into the host cell's genome. This mechanism of action is shared with a successful class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs).

This guide presents a side-by-side comparison of the in vitro efficacy of this compound with four leading FDA-approved INSTIs: Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir. While this compound showed promising nanomolar activity in its initial characterization, it is crucial to note that the available data is limited to a single study from 2001. There is a notable absence of recent research, clinical trials, or direct comparative studies between this compound and modern INSTIs. Therefore, this comparison is based on historical data for this compound versus contemporary data for the approved drugs, a limitation that should be considered when evaluating its potential.

Data Presentation: In Vitro Efficacy Comparison

The following tables summarize the key quantitative data on the in vitro efficacy of this compound and the four comparator INSTIs against HIV-1.

Table 1: Inhibition of HIV-1 Integrase Strand Transfer Activity (IC50)

CompoundIC50 (nM)Reference(s)
This compound4,000[1]
Raltegravir2 - 7[2][3]
Elvitegravir7[4]
Dolutegravir~34[5]
Bictegravir7.5[6]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Inhibition of HIV-1 Replication in Cell Culture (EC50/IC50)

CompoundEC50/IC50 (nM)Cell LineReference(s)
This compound200 (IC50)Virus-infected cells[1]
Raltegravir~9.15 (IC50)Wild-type isolates[1]
Elvitegravir0.7 - 1.5 (IC50)Laboratory strains
Dolutegravir1.07 (IC50)Wild-type isolates[1]
Bictegravir1.5 - 2.4 (EC50)MT-2 and MT-4 cells[6]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Table 3: Cytotoxicity and Selectivity Index

CompoundCC50 (µM)Selectivity Index (CC50/EC50)Cell LineReference(s)
This compound>400 (for Complestatin)Not availableMT-4 cells[6]
Bictegravir>10.2 (in MT-2), >3.7 (in MT-4)~6,800 (in MT-2), ~1,500 (in MT-4)MT-2 and MT-4 cells[6]

CC50 (50% cytotoxic concentration) is the concentration of a drug that is required to kill 50% of cells in vitro. The Selectivity Index is a ratio that measures the window between cytotoxicity and antiviral activity.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. The specific details of the protocols used in the original this compound study may vary.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, which is the insertion of the viral DNA into a target DNA molecule.

  • Reagents and Materials: Purified recombinant HIV-1 integrase, a 3'-processed viral DNA substrate (donor DNA) labeled with a reporter molecule (e.g., biotin), and a target DNA substrate (acceptor DNA) coated on a microplate.

  • Procedure: a. The test compound (e.g., this compound or an INSTI) at various concentrations is pre-incubated with HIV-1 integrase. b. The biotinylated donor DNA is added to the integrase-compound mixture to allow the formation of the integrase-DNA complex. c. This mixture is then transferred to the microplate coated with the acceptor DNA. d. The strand transfer reaction is allowed to proceed for a specified time at 37°C. e. The plate is washed to remove unbound components. f. A streptavidin-alkaline phosphatase conjugate is added, which binds to the biotinylated donor DNA that has been integrated into the acceptor DNA. g. A chemiluminescent substrate is added, and the light emission is measured. The intensity of the light is proportional to the amount of strand transfer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the strand transfer reaction against the concentration of the test compound.

In Vitro HIV-1 Replication Assay

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cell-based model.

  • Cells and Virus: A susceptible human T-cell line (e.g., MT-4 cells) and a laboratory-adapted strain of HIV-1 are used.

  • Procedure: a. MT-4 cells are seeded in a 96-well plate. b. The cells are infected with a known amount of HIV-1. c. The test compound is added at various concentrations to the infected cells. d. The plates are incubated for a period of 4-7 days to allow for viral replication. e. The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication (p24 production) against the concentration of the test compound.

Cytotoxicity Assay

This assay is performed to determine the concentration of a compound that is toxic to the host cells.

  • Cells: The same cell line used in the replication assay (e.g., MT-4 cells) is used.

  • Procedure: a. Cells are seeded in a 96-well plate. b. The test compound is added at various concentrations. c. The plates are incubated for the same duration as the replication assay. d. Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the concentration of the test compound.

Mandatory Visualization

Mechanism of Action of HIV-1 Integrase Inhibitors

cluster_host_cell Host Cell cluster_nucleus Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-integration\nComplex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration\nComplex (PIC) Formation Integrated\nProvirus Integrated Provirus Pre-integration\nComplex (PIC)->Integrated\nProvirus Integration Host DNA Host DNA Viral Proteins Viral Proteins Integrated\nProvirus->Viral Proteins Transcription & Translation HIV-1 Integrase\nInhibitors HIV-1 Integrase Inhibitors HIV-1 Integrase\nInhibitors->Pre-integration\nComplex (PIC) Inhibit Strand Transfer

Caption: Mechanism of HIV-1 Integrase Inhibition.

General Experimental Workflow for Efficacy Testing

Start Start Compound Synthesis/\nIsolation Compound Synthesis/ Isolation Start->Compound Synthesis/\nIsolation In Vitro Assay In Vitro Assay Compound Synthesis/\nIsolation->In Vitro Assay Integrase Inhibition\n(IC50) Integrase Inhibition (IC50) In Vitro Assay->Integrase Inhibition\n(IC50) HIV Replication\nInhibition (EC50) HIV Replication Inhibition (EC50) In Vitro Assay->HIV Replication\nInhibition (EC50) Cytotoxicity\n(CC50) Cytotoxicity (CC50) In Vitro Assay->Cytotoxicity\n(CC50) Data Analysis Data Analysis Integrase Inhibition\n(IC50)->Data Analysis HIV Replication\nInhibition (EC50)->Data Analysis Cytotoxicity\n(CC50)->Data Analysis Efficacy & Safety\nProfile Efficacy & Safety Profile Data Analysis->Efficacy & Safety\nProfile End End Efficacy & Safety\nProfile->End

References

Unveiling the Anti-Cancer Promise of Isatin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer therapeutics has led to the extensive investigation of heterocyclic compounds, among which Isatin (B1672199) (1H-indole-2,3-dione) has emerged as a privileged scaffold. Its derivatives have demonstrated significant potential in combating various cancers by targeting key cellular processes. This guide provides a comparative analysis of the anti-cancer potential of various Isatin derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these promising compounds.

Comparative Efficacy of Isatin Derivatives

The anti-cancer activity of Isatin derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the cytotoxic activity of several Isatin derivatives from recent studies.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Isatin-Hydrazone [(3-indolylmethylene)hydrazono]indolin-2-one derivativeMCF-7 (Breast)4-13[1]
[(3-indolylmethylene)hydrazono]indolin-2-one derivativeMDA-MB-231 (Breast)4-13[1]
Isatin-Triazole Triazole tethered isatin-coumarin hybridVarious human tumor cells<10[1]
Moxifloxacin-Isatin Hybrid Most active hybrid in the seriesHepG2 (Liver)32-77[1]
Most active hybrid in the seriesMCF-7 (Breast)32-77[1]
Most active hybrid in the seriesMCF-7/DOX (Resistant Breast)32-77[1]
Most active hybrid in the seriesDU-145 (Prostate)32-77[1]
Isatin-Benzimidazole Compound IIHeLa (Cervical)14.10 - 31.6[2]
Compound IMCF-7 (Breast)19.27 - 52.45[2]
Isatin-Pomalidomide Hybrid Compound 11U266B1 (Multiple Myeloma)2.5[3]
Compound 11RPMI8226 (Multiple Myeloma)6.7[3]
Isatin-Indole Conjugate Compound 17ZR-75 (Breast)0.74
Compound 17HT-29 (Colon)2.02
Compound 17A-549 (Lung)0.76
Isatin-Indole Hybrid Compound 36A-549 (Lung)7.3
Compound 36MDA-MB-231 (Breast)4.7
Compound 36HCT-116 (Colon)2.6
Isatin-Hydrazone Hybrid Compound 133A549 (Lung)5.32
Compound 133PC3 (Prostate)35.1
Compound 133MCF-7 (Breast)4.86

Key Mechanisms of Action: Targeting Critical Signaling Pathways

Isatin derivatives exert their anti-cancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several key molecular targets have been identified, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Signal Transducer and Activator of Transcription 3 (STAT3), and the PI3K/Akt/mTOR pathway.[4]

VEGFR-2 Inhibition Pathway

Isatin derivatives can inhibit VEGFR-2, a key receptor in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[5][6] By blocking VEGFR-2, these compounds can effectively cut off the tumor's blood supply.

VEGFR2_Inhibition cluster_cell Endothelial Cell VEGFR2 VEGFR-2 Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream_Signaling Isatin_Derivative Isatin Derivative Isatin_Derivative->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Isatin derivatives inhibit angiogenesis by blocking VEGFR-2 signaling.
EGFR Inhibition Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target for anti-cancer therapies, as its overactivation can lead to uncontrolled cell proliferation. Certain Isatin-hydrazone derivatives have been shown to inhibit EGFR, leading to apoptosis.[7][8]

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK) EGFR->Downstream_Signaling Isatin_Derivative Isatin Derivative Isatin_Derivative->EGFR Inhibition EGF EGF EGF->EGFR Proliferation Cell Proliferation Downstream_Signaling->Proliferation

Isatin derivatives can block cancer cell proliferation by inhibiting EGFR.
CDK2 Inhibition and Cell Cycle Arrest

Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in cell cycle progression. Isatin derivatives can inhibit CDK2, leading to cell cycle arrest, primarily at the G1/S or G2/M phase, and subsequently inducing apoptosis.[9][10][11]

CDK2_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S Promotes G1/S Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest Isatin_Derivative Isatin Derivative Isatin_Derivative->CDK2_CyclinE Inhibition

Inhibition of CDK2 by Isatin derivatives leads to cell cycle arrest.
STAT3 Inhibition Pathway

STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Isatin derivatives can suppress the activation of STAT3, thereby inhibiting these oncogenic processes.[12][13]

STAT3_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_n->Gene_Expression Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation JAK->STAT3 Phosphorylation Isatin_Derivative Isatin Derivative Isatin_Derivative->JAK Inhibition

Isatin derivatives can inhibit the STAT3 signaling pathway.
PI3K/Akt/mTOR Inhibition Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Isatin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[14][15][16]

PI3K_Akt_mTOR_Inhibition cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K Isatin_Derivative Isatin Derivative Isatin_Derivative->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by Isatin derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the anti-cancer potential of Isatin derivatives, detailed experimental protocols are essential.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Isatin derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10][13][17][18]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.

  • Protocol:

    • Culture and treat cells with the Isatin derivative as described for the MTT assay.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS and fix them in cold 70% ethanol (B145695), typically for at least 30 minutes on ice.

    • Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate the cells in the dark for 15-30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.[4][9][11]

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic substrate that contains the caspase-3/7 recognition sequence (DEVD) linked to a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.

  • Protocol:

    • Treat cells with the Isatin derivative to induce apoptosis.

    • Lyse the cells to release their contents, including active caspases.

    • Add the cell lysate to a reaction buffer containing the DEVD substrate.

    • Incubate the mixture at 37°C for 1-2 hours.

    • Measure the fluorescence or absorbance of the released reporter molecule using a microplate reader.

    • The signal intensity is proportional to the caspase-3/7 activity in the sample.[8][15][16][19][20]

Tubulin Polymerization Assay

This in vitro assay assesses the effect of compounds on the polymerization of tubulin into microtubules, a key process in cell division.

  • Principle: The polymerization of purified tubulin is monitored by an increase in light scattering or fluorescence. Inhibitors of tubulin polymerization will prevent or reduce this increase.

  • Protocol:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the Isatin derivative at various concentrations to the tubulin solution in a 96-well plate.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Measure the change in absorbance (at 340 nm) or fluorescence over time using a plate reader.

    • The rate and extent of tubulin polymerization are calculated from the resulting curves.[5][6][12][21]

Conclusion

Isatin derivatives represent a versatile and promising class of anti-cancer agents with the potential to target multiple facets of cancer biology. The data presented in this guide highlight the potent cytotoxic effects of various Isatin analogs against a range of cancer cell lines. Their mechanisms of action, involving the inhibition of key signaling pathways like VEGFR-2, EGFR, CDK2, STAT3, and PI3K/Akt/mTOR, underscore their therapeutic potential. The provided experimental protocols offer a framework for the continued investigation and validation of these compounds. Further research, focusing on lead optimization, in vivo efficacy, and safety profiling, is warranted to translate the promise of Isatin derivatives into effective clinical therapies for cancer.

References

Safety Operating Guide

Navigating the Safe Disposal of Isocomplestatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. Adherence to these site-specific protocols is paramount.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:

  • Chemical-resistant gloves

  • Safety goggles

  • A lab coat

Ventilation: All handling of isocomplestatin should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste management service. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1]

1. Containment:

  • Solid Waste: Carefully place solid this compound waste into a clearly labeled, sealed container.

  • Liquid Waste: Transfer liquid waste containing this compound into a compatible, leak-proof container with a secure screw-top cap.[2] Ensure the container is appropriate for the solvent used.

  • Contaminated Materials: All items that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be collected and placed in a designated hazardous waste container.[1]

2. Labeling: Proper labeling is critical for the safe handling and disposal of hazardous waste. The waste container must be clearly and securely labeled with the following information:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound"[1]

  • Any other identifiers required by your institution and local regulations.

  • An accurate description of the contents, including any solvents and their approximate concentrations.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[1]

  • This storage area should be away from incompatible materials, such as strong oxidizing agents.[1]

  • The storage area should be cool and dry to maintain the integrity of the container and its contents.[1]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed professional hazardous waste disposal company to schedule a pickup for the waste.[1]

  • Provide them with accurate information about the waste stream as detailed on your label.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • For solid spills: Do not dry sweep, as this can generate airborne dust. Moisten the spilled material with a suitable solvent (e.g., a 50/50 mixture of ethanol (B145695) and water) or use a HEPA-filter vacuum for cleanup.[1]

  • Place all contaminated cleanup materials into the designated hazardous waste container.[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, general methodologies for the treatment of similar hazardous compounds can be informative. For certain complex organic molecules, licensed waste disposal facilities may employ advanced destruction methods.

Treatment MethodDescriptionTemperature Range (°C)
Incineration A high-temperature thermal process that completely destroys the chemical waste. This must be performed in a licensed industrial incinerator with appropriate emission controls.820 to 1,600

Table 1: Advanced Disposal Method for Hazardous Organic Compounds.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal by a certified service.

cluster_preparation Preparation & Handling cluster_containment Waste Containment cluster_storage_disposal Storage & Final Disposal node_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) node_fumehood Work in a Chemical Fume Hood node_contain Place Waste in a Designated Hazardous Waste Container node_fumehood->node_contain node_label Label Container Clearly: 'Hazardous Waste' 'this compound' Other Required Information node_contain->node_label node_store Store Sealed Container in a Designated, Secure, and Ventilated Area node_label->node_store node_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service node_store->node_pickup

Caption: this compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Isocomplestatin

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug development, ensuring the safety of researchers and scientists is paramount. Isocomplestatin, a compound of interest for its potential therapeutic applications, requires meticulous handling due to its likely potent or cytotoxic nature. In the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach, treating the substance as a hazardous compound, is essential. This guide provides detailed procedural information on the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure the safe handling of this compound in a laboratory setting.

Core Principles of Handling Potent Compounds

When handling novel or uncharacterized substances like this compound, a thorough risk assessment is the first critical step.[1][2][3] The fundamental principle is to minimize exposure to levels as low as reasonably achievable (ALARA).[4] This is accomplished through a multi-layered safety approach that prioritizes engineering controls, supplemented by appropriate personal protective equipment.[2]

Engineering Controls:

  • Ventilated Enclosures: All handling of this compound, particularly in its powdered form to prevent aerosolization, should be conducted within a certified chemical fume hood or a biological safety cabinet.[2][5][6] For highly potent compounds, a negative pressure isolator or glove box provides the highest level of containment.[7][8]

  • Designated Areas: Work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.[6]

Personal Hygiene:

  • Strict personal hygiene practices, including frequent hand washing, are crucial, even when wearing gloves.[9]

  • Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[10]

Personal Protective Equipment (PPE) for Handling this compound

The selection of PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed.[10] The following table summarizes the recommended PPE for handling this compound in both solid (powder) and liquid (solution) forms.

PPE Category Solid (Powder) Form Liquid (Solution) Form Rationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[11][12]Double-gloving with chemotherapy-rated nitrile gloves.[11][12]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or permeation.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.[6][12][13][14]ANSI Z87.1-compliant safety goggles. A full-face shield is required if there is a splash hazard.[6][12][13][14]Protects eyes and face from airborne particles and splashes.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.[12][14]Not typically required if handled in a fume hood. A respirator may be necessary if there is a risk of aerosol generation outside of a containment device.Prevents inhalation of hazardous airborne particles.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric.[11][12]Disposable, solid-front, back-closing gown made of a low-permeability fabric.[11][12]Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.[11]Closed-toe shoes and disposable shoe covers.[11]Prevents contamination of personal footwear and the spread of contaminants outside the work area.

Operational and Disposal Plans

Handling Procedures:

  • Weighing: Weighing of powdered this compound should always be performed in a ventilated enclosure, such as a fume hood, to minimize the risk of inhalation.[6]

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Transport: When moving this compound within the laboratory, use sealed, non-breakable secondary containers.[15]

Decontamination and Waste Disposal:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated.

  • All disposable PPE and contaminated materials (e.g., pipette tips, weighing paper) must be disposed of as hazardous waste in designated, clearly labeled containers.[2][16] Liquid waste should be collected in a sealed and labeled hazardous waste bottle.[2] Follow all institutional and local regulations for hazardous waste disposal.[2][16]

Spill Management:

  • In the event of a spill, the area should be immediately evacuated and secured.[2]

  • Only trained personnel with appropriate PPE should clean up the spill using a spill kit designed for cytotoxic compounds.[12]

  • All materials used for spill cleanup must be disposed of as hazardous waste.[12]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for handling this compound, emphasizing the critical safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk Assessment Conduct Risk Assessment Gather PPE Gather Appropriate PPE Risk Assessment->Gather PPE Prepare Workspace Prepare Ventilated Workspace Gather PPE->Prepare Workspace Weigh Powder Weigh Powder in Fume Hood Prepare Workspace->Weigh Powder Solid Form Prepare Solution Prepare Solution Prepare Workspace->Prepare Solution Liquid Form Weigh Powder->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Decontaminate Surfaces & Equipment Perform Experiment->Decontaminate Dispose Waste Dispose of Hazardous Waste Decontaminate->Dispose Waste Remove PPE Remove and Dispose of PPE Dispose Waste->Remove PPE

Workflow for handling this compound.

By adhering to these stringent safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.